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Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Documentation Hub

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Core Science & Biosynthesis

Foundational

chemical structure and properties of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data on this specific molecule, this document synthesizes information from established chemical principles and analogous structures to predict its chemical and physical properties, propose a viable synthetic route, and discuss its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities incorporating the azetidine and pyrrolidinone scaffolds.

Introduction and Rationale

The confluence of strained ring systems with biologically active moieties presents a fertile ground for the discovery of novel therapeutics. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest due to their unique structural and electronic properties imparted by ring strain.[1][2] This inherent strain, while rendering them more stable and easier to handle than their three-membered aziridine counterparts, provides a driving force for unique reactivity.[2] The incorporation of an azetidine core into a molecule can lead to improved metabolic stability, solubility, and target-binding affinity.

The 2-oxopyrrolidinone (or pyroglutamate) motif is another privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[3] The combination of these two scaffolds, linked and protected by a benzyl carboxylate group, results in the novel entity, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate. This guide aims to provide a foundational understanding of this molecule, stimulating further experimental investigation into its properties and potential applications.

Molecular Structure and Physicochemical Properties

Based on the chemical name, the structure of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can be elucidated. The core of the molecule is a 3-substituted azetidine ring. The nitrogen of the azetidine is protected with a benzyl carboxylate (Cbz or Z) group, a common protecting group in organic synthesis.[4][5] The 3-position of the azetidine ring is substituted with a 2-oxopyrrolidin-1-yl group.

Caption: Chemical structure of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₅H₁₈N₂O₃Derived from the chemical name.
Molecular Weight 274.31 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBy analogy to similar compounds like benzyl carbamate.[4]
Solubility Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water.Based on the presence of the benzyl group and the overall organic nature of the molecule.[5]
Melting Point Expected to be in the range of 80-150 °C.This is a broad estimation; the exact value would depend on the crystalline form. Benzyl carbamate has a melting point of 86-90 °C.[4]
LogP ~1.5 - 2.5Estimated based on the constituent functional groups.

Proposed Synthetic Pathway

A plausible synthetic route for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate would likely involve a multi-step process, starting from commercially available precursors. A key step would be the formation of the C-N bond between the azetidine ring and the pyrrolidinone moiety.

cluster_0 Step 1: Synthesis of 3-aminoazetidine precursor cluster_1 Step 2: Synthesis of the target molecule A Benzyl 3-oxoazetidine-1-carboxylate B Benzyl 3-aminoazetidine-1-carboxylate A->B Reductive Amination D Benzyl 3-(4-chlorobutanamido)azetidine-1-carboxylate B->D Acylation with C in base (e.g., triethylamine) C 4-chlorobutanoyl chloride E Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate D->E Intramolecular cyclization (e.g., with NaH in DMF)

Caption: Proposed two-step synthetic pathway for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of Benzyl 3-aminoazetidine-1-carboxylate

This intermediate can be synthesized from Benzyl 3-oxoazetidine-1-carboxylate via reductive amination.

  • Dissolve Benzyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol.

  • Add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield Benzyl 3-aminoazetidine-1-carboxylate.

Step 2: Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

  • Dissolve Benzyl 3-aminoazetidine-1-carboxylate in a chlorinated solvent like dichloromethane, and cool in an ice bath.

  • Add a base, such as triethylamine, followed by the dropwise addition of 4-chlorobutanoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the intermediate, Benzyl 3-(4-chlorobutanamido)azetidine-1-carboxylate.

  • Dissolve this intermediate in an anhydrous polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride, portion-wise at 0 °C.[6]

  • Stir the reaction at room temperature to facilitate intramolecular cyclization.

  • Quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.[6]

  • Purify the final product by silica gel column chromatography.

Predicted Spectroscopic Characterization

The structural elucidation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted ObservationsInterpretation
¹H NMR ∙ δ 7.3-7.4 (m, 5H): Aromatic protons of the benzyl group.∙ δ ~5.1 (s, 2H): Methylene protons of the benzyl group.∙ δ ~4.0-4.5 (m, 4H): Azetidine ring protons.∙ δ ~3.5 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen.∙ δ ~2.4 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl.∙ δ ~2.0 (quint, 2H): Methylene protons of the pyrrolidinone ring.The chemical shifts and coupling patterns would confirm the presence of all constituent parts of the molecule. NOE experiments could confirm the connectivity between the azetidine and pyrrolidinone rings.[7]
¹³C NMR ∙ δ ~175: Carbonyl carbon of the pyrrolidinone.∙ δ ~156: Carbonyl carbon of the carbamate.∙ δ ~136: Quaternary aromatic carbon.∙ δ 127-129: Aromatic carbons.∙ δ ~67: Methylene carbon of the benzyl group.∙ δ ~50-60: Azetidine ring carbons.∙ δ ~45: Methylene carbon of the pyrrolidinone adjacent to the nitrogen.∙ δ ~30: Methylene carbon of the pyrrolidinone adjacent to the carbonyl.∙ δ ~18: Methylene carbon of the pyrrolidinone.The number and chemical shifts of the signals would correspond to the 15 unique carbon atoms in the molecule.
FT-IR (cm⁻¹) ∙ ~1740: C=O stretch of the carbamate.[8][9]∙ ~1680: C=O stretch of the amide (pyrrolidinone).[9]∙ ~3030: Aromatic C-H stretch.∙ ~2950: Aliphatic C-H stretch.∙ ~1250: C-N stretch.The presence of two distinct carbonyl stretching frequencies would be a key indicator of the molecular structure.
Mass Spectrometry (ESI-MS) ∙ [M+H]⁺ at m/z 275.13∙ [M+Na]⁺ at m/z 297.11The exact mass measurements would confirm the elemental composition. Fragmentation patterns could show the loss of the benzyl group or cleavage of the azetidine ring.[10][11]

Potential Applications and Areas for Future Research

Given the biological activities associated with the azetidine and pyrrolidinone scaffolds, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate represents a promising candidate for various therapeutic areas.

  • Neurodegenerative Diseases: The pyrrolidinone core is a key feature of nootropic drugs. Further investigation could explore the potential of this molecule as a modulator of cognitive function.

  • Anticancer Agents: Many azetidine-containing compounds have demonstrated antiproliferative activity.[12] The cytotoxic effects of this novel compound against various cancer cell lines should be evaluated.

  • Antimicrobial Agents: Pyrrolidinone derivatives have been shown to possess antibacterial and antifungal properties.[3] Screening for antimicrobial activity would be a valuable line of inquiry.

  • Triple Reuptake Inhibitors (TRIs): 3-substituted azetidines have been explored as TRIs for the treatment of depression.[13][14]

cluster_0 Initial Screening cluster_1 Lead Optimization A Cytotoxicity Assays (e.g., against cancer cell lines) D Structure-Activity Relationship (SAR) Studies A->D B Antimicrobial Screening (e.g., against bacterial and fungal strains) B->D C Receptor Binding Assays (e.g., for CNS targets) C->D E In vivo efficacy studies in animal models D->E F ADME/Tox Profiling E->F

Caption: A logical workflow for the biological evaluation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

Conclusion

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a novel molecule that combines the structurally interesting and biologically relevant azetidine and pyrrolidinone moieties. While direct experimental data is currently unavailable, this guide has provided a theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The proposed synthetic route is practical, and the predicted spectroscopic data provide a basis for future structural confirmation. The potential for this molecule to exhibit valuable biological activity warrants its synthesis and thorough investigation by the scientific community.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. URL: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. URL: [Link]

  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Oxford Academic. URL: [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Synthesized azetidine derivatives. ResearchGate. URL: [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. URL: [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. URL: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Europe PMC. URL: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. URL: [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. AIP Publishing. URL: [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Symbiosis Online Publishing. URL: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. URL: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. URL: [Link]

  • Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Taylor & Francis. URL: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. URL: [Link]

  • Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N - SciELO. URL: [Link]

  • Thermal behaviour and infrared spectroscopy of cellulose carbamates. ResearchGate. URL: [Link]

  • A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PMC. URL: [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Symbiosis. URL: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University. URL: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Annex Publishers. URL: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ResearchGate. URL: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. URL: [Link]

  • Benzyl carbamate. Wikipedia. URL: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. URL: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. URL: [Link]

  • Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2. ResearchGate. URL: [Link]

  • Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. URL: [Link]

  • (2s,3s)-2-benzyl-3-methyl-4-oxo-n-[1-(4-pyridyl)propyl]azetidine-1-carboxamide. PubChemLite. URL: [Link]

  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. RSC Publishing. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in Advanced Drug Discovery

Executive Summary In the rapidly evolving landscape of fragment-based drug discovery (FBDD), conformationally restricted scaffolds are paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of fragment-based drug discovery (FBDD), conformationally restricted scaffolds are paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a highly specialized, bifunctional chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). By combining the rigid, low-lipophilicity azetidine core with an hydrogen-bond accepting oxopyrrolidine moiety and an orthogonally cleavable benzyl carboxylate (Cbz) protecting group, this molecule serves as a critical building block for modern kinase inhibitors, most notably in the development of .

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing researchers with the mechanistic causality, field-proven synthetic protocols, and extrapolated safety frameworks necessary to integrate this compound into high-throughput discovery pipelines.

Chemical Identity & Physicochemical Profiling

Because this specific benzyl ester derivative is often synthesized as a proprietary intermediate rather than a bulk commodity chemical, it does not have a widely publicized, distinct CAS registry number (unlike its tert-butyl analog, CAS 1257294-07-7). However, its structural and physicochemical parameters can be precisely defined.

Table 1: Quantitative Chemical Properties

PropertyValue
Chemical Name Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Common Synonyms 1-Cbz-3-(2-oxopyrrolidin-1-yl)azetidine
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
CAS Registry Number Proprietary / Unindexed (Tert-butyl analog: 1257294-07-7)
Structural Features Conformationally restricted azetidine core, Cbz protecting group, H-bond accepting oxopyrrolidine

Mechanistic Rationale: The Azetidine-Pyrrolidone Pharmacophore

From a drug design perspective, the selection of this specific scaffold is highly deliberate.

  • The Azetidine Core: According to principles established by leading building-block suppliers like , small monocyclic scaffolds are preferable because they limit molecular conformational flexibility without significantly increasing the total molecular weight or lipophilicity (LogP). The azetidine ring provides a predefined spatial orientation, decreasing the entropy of binding and thereby increasing target affinity.

  • The Oxopyrrolidine Moiety: The pyrrolidone ring acts as a stable, non-reactive amide mimic. It serves as a potent hydrogen-bond acceptor, which is often crucial for anchoring the molecule within the ATP-binding pocket of kinases.

  • The Cbz Protecting Group: From a process chemistry standpoint, selecting a benzyl carboxylate (Cbz) group over a tert-butyloxycarbonyl (Boc) group is a strategic choice. Boc requires harsh acidic conditions (e.g., TFA or HCl) for deprotection, which can degrade acid-sensitive moieties on complex APIs. The Cbz group offers orthogonal deprotection via neutral catalytic hydrogenolysis, preserving the integrity of the target molecule.

Synthetic Workflows & Experimental Protocols

To utilize this intermediate, it must be orthogonally deprotected to yield the free amine, which is then coupled to the primary API scaffold.

Synthesis A Starting Materials (1-Cbz-azetidin-3-one) B Intermediate Benzyl 3-(2-oxopyrrolidin-1-yl) azetidine-1-carboxylate A->B Reductive Amination & Cyclization C Deprotected Scaffold 1-(azetidin-3-yl)pyrrolidin-2-one B->C Hydrogenolysis (H2, Pd/C, MeOH) D Target API (e.g., IRAK4 Inhibitors) C->D Downstream Coupling

Synthetic workflow of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate to target APIs.

Protocol: Catalytic Hydrogenolysis (Cbz Deprotection)

This protocol is adapted from validated patent literature and represents a self-validating system for yielding the free amine.

Objective: Cleave the Cbz group to yield 1-(azetidin-3-yl)pyrrolidin-2-one without reducing the oxopyrrolidine ring or opening the strained azetidine core.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (370 mg, 1.35 mmol) in 10 mL of anhydrous methanol (MeOH) in a flame-dried round-bottom flask. Causality: Methanol is highly polar, solubilizing the starting material while facilitating proton transfer during the reduction.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 200 mg of 10% Palladium on Carbon (Pd/C). Expert Insight: Always add the catalyst under inert gas; dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with ambient oxygen.

  • Atmosphere Exchange: Evacuate the flask and purge with hydrogen gas (H₂) three times to displace the Argon. Establish a continuous H₂ atmosphere using a balloon (approx. 15 psi). Causality: Mild pressure prevents unwanted ring-opening of the azetidine.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is complete when the mass peak for the starting material (m/z ~275 [M+H]+) disappears, replaced by the product peak (m/z ~141 [M+H]+).

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional MeOH (2 x 5 mL). Safety Note: Keep the Celite pad wet with water immediately after filtration to neutralize the pyrophoric hazard.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude 1-(azetidin-3-yl)pyrrolidin-2-one as a solid, ready for immediate downstream coupling.

Downstream Application: IRAK4 Inhibition

Once deprotected, the azetidine-pyrrolidone fragment is frequently coupled to pyrazolopyrimidine cores to create Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a master kinase in the Toll-like receptor (TLR) signaling pathway.

IRAK4_Pathway TLR TLR / IL-1R Receptor Activation MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Targeted by API) MyD88->IRAK4 Recruitment NFkB NF-κB / MAPK Signaling Cascades IRAK4->NFkB Phosphorylation Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Gene Transcription Inhibitor IRAK4 Inhibitor (Azetidine-based) Inhibitor->IRAK4 Blocks Kinase Activity

Logical relationship of azetidine-based IRAK4 inhibitors modulating the TLR/IL-1R signaling pathway.

Safety Data Sheet (SDS) & Handling Guidelines

Because the exact SDS for this specific proprietary intermediate is not publicly indexed, we must extrapolate safety parameters from its closest structural analog,. Standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory.

Table 2: Extrapolated GHS Safety Data

Hazard ClassGHS CategoryHazard Statement (H-Code)
Acute Toxicity (Oral/Dermal/Inhal) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H336: May cause drowsiness or dizziness.

Disposal: Do not discharge into drains. Dispose of as hazardous organic waste through a licensed chemical disposal facility.

References

  • European Patent Office. (2021). SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS (EP 3800188 A1).
  • NextSDS. (n.d.). Benzyl azetidine-1-carboxylate — Chemical Substance Information. NextSDS Database.[Link]

Foundational

solubility profile of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in various organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate. While specific, publicly available solubility data for this compound is scarce, this document outlines the fundamental principles, experimental methodologies, and data interpretation required to generate a robust and reliable solubility profile. By following the protocols and insights presented herein, researchers, scientists, and drug development professionals can effectively characterize this molecule and make informed decisions for its advancement.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of pharmaceutical science. For an API like Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a thorough understanding of its solubility is paramount for several reasons:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the API.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is often the first step in creating viable dosage forms, whether they are oral solutions, injectables, or amorphous solid dispersions.

  • Bioavailability: The dissolution rate of an API is often the rate-limiting step for its absorption in the gastrointestinal tract. Poor solubility can lead to low bioavailability and therapeutic inefficacy.

  • Analytical Method Development: Accurate quantification of the API relies on its complete dissolution in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Given the molecular structure of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, which features both a non-polar benzyl group and more polar amide and carbamate functionalities, its solubility is expected to vary significantly across different organic solvents. A systematic approach to mapping this solubility profile is therefore essential.

Predicting Solubility: A Theoretical Framework

Before embarking on experimental measurements, a theoretical assessment of the molecule's structure can provide valuable insights into its likely solubility behavior. The principle of "like dissolves like" is a useful starting point.

  • Polarity: The presence of the pyrrolidinone and azetidine rings, along with the carbonyl groups, introduces polar characteristics and potential for hydrogen bonding. This suggests that the compound may have some solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Non-Polarity: The benzyl group is a significant non-polar feature, which may confer solubility in non-polar or moderately polar solvents (e.g., dichloromethane, ethyl acetate).

  • Crystalline Structure: If the compound is a crystalline solid, its crystal lattice energy will also play a crucial role. A high lattice energy will require more energy to break the crystal structure, leading to lower solubility.

While computational models can provide quantitative predictions of solubility, these should be used as a guide and always be confirmed by empirical data.

Recommended Solvents for Solubility Screening

A well-chosen panel of organic solvents, spanning a range of polarities and chemical properties, is essential for a comprehensive solubility screen. The following solvents are recommended for the initial characterization of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate:

Solvent Class Solvent Polarity Index Rationale
Polar Protic Methanol5.1Potential for hydrogen bonding with the API.
Ethanol4.3A common and pharmaceutically acceptable solvent.
Isopropanol3.9Offers a slightly less polar alternative to ethanol.
Polar Aprotic Acetonitrile5.8Widely used in HPLC, good for analytical method development.
Dimethyl Sulfoxide (DMSO)7.2A powerful solvent, often used to create high-concentration stock solutions.
Acetone5.1A versatile solvent with moderate polarity.
Moderately Polar Ethyl Acetate4.4An ester with both hydrogen bond acceptor and non-polar characteristics.
Dichloromethane (DCM)3.1A common solvent for organic synthesis and purification.
Non-Polar Toluene2.4Represents aromatic, non-polar solvents.
Heptane0.1A highly non-polar solvent, useful for establishing the lower limit of solubility.

Experimental Determination of Equilibrium Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the concentration of the dissolved solute in the supernatant no longer changes.

Experimental Workflow

The overall workflow for determining equilibrium solubility is depicted below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_vial Add excess solid API to a glass vial prep_solvent Add a known volume of the test solvent prep_vial->prep_solvent Step 1 equilibrate Incubate at a constant temperature (e.g., 25°C) with constant agitation (e.g., 24-48 hours) prep_solvent->equilibrate Step 2 sample Withdraw an aliquot of the supernatant equilibrate->sample Step 3 filter Filter through a 0.22 µm syringe filter to remove undissolved solid sample->filter Step 4 dilute Dilute the filtrate with a suitable mobile phase filter->dilute Step 5 analyze Analyze by a validated analytical method (e.g., HPLC-UV) dilute->analyze Step 6 quantify Quantify concentration against a standard curve analyze->quantify Step 7 calculate Calculate solubility (e.g., in mg/mL or mM) quantify->calculate Step 8

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in a selected organic solvent at 25°C.

Materials:

  • Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (solid)

  • Selected organic solvent (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and appropriate mobile phase for dilution

  • Validated HPLC-UV system

Procedure:

  • Preparation:

    • Add an excess amount of the solid API to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of the compound.

    • Accurately add 1.0 mL of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixture at a speed sufficient to keep the solid suspended (e.g., 200-300 rpm).

    • Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary. A time-point study is recommended to determine when equilibrium is reached.

  • Sampling and Preparation:

    • After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant (e.g., 200 µL) using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis:

    • Analyze the diluted sample using a validated HPLC-UV method.

    • Prepare a multi-point calibration curve using standards of known concentrations of the API.

    • Quantify the concentration of the API in the diluted sample by interpolating its response from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the undiluted sample by applying the dilution factor.

    • The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mM).

Trustworthiness and Self-Validation:

  • Visual Confirmation: Always ensure that excess solid remains in the vial after equilibration. If all the solid dissolves, the experiment must be repeated with a larger amount of API.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical.

  • Triplicate Measurements: Each solubility determination should be performed in at least triplicate to ensure reproducibility and to calculate standard deviations.

Data Presentation and Interpretation

The results of the solubility screen should be summarized in a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and can guide future experimental design.

Hypothetical Solubility Profile:

Solvent Solubility at 25°C (mg/mL) Solubility Classification
Methanol> 100Very Soluble
Ethanol50 - 100Freely Soluble
Acetonitrile10 - 30Soluble
Ethyl Acetate1 - 10Sparingly Soluble
Dichloromethane1 - 10Sparingly Soluble
Toluene< 1Slightly Soluble
Heptane< 0.1Very Slightly Soluble
DMSO> 100Very Soluble

Note: The data in this table is purely illustrative and must be determined experimentally.

Interpreting this profile can provide valuable insights. For example, high solubility in DMSO is expected and makes it a good choice for creating stock solutions for biological assays. Moderate solubility in ethanol might suggest that hydro-alcoholic formulations could be a viable option. Low solubility in heptane is typical for a molecule with polar functional groups and can be exploited for precipitation or crystallization steps.

Conclusion

Determining the solubility profile of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a foundational activity in its development journey. While pre-existing data may not be readily available, a systematic and rigorous experimental approach, such as the shake-flask method described here, can generate the high-quality data needed to guide critical decisions. By combining theoretical understanding with meticulous experimental execution, researchers can build a comprehensive solubility profile that will accelerate the path from discovery to application.

References

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Art and Science of Dosing Formulations for Preclinical Research Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Solubility Measurement of Scantily Soluble Compounds for Medicinal Chemistry Source: Nature Protocols URL: [Link]

  • Title: High-Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: General Chapter <1236> Solubility Source: United States Pharmacopeia (USP) URL: [Link] (Note: Access to the USP-NF online requires a subscription. The link directs to the main page.)

Exploratory

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Weight and Exact Mass of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate In the realms of chemical analy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Weight and Exact Mass of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

In the realms of chemical analysis, drug discovery, and metabolic research, precision in molecular characterization is paramount. Two fundamental, yet often conflated, concepts are molecular weight and exact mass. Understanding their differences is crucial for the accurate interpretation of mass spectrometry data, a cornerstone of modern analytical chemistry. This guide provides a detailed exploration of these concepts through the specific example of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This molecule, with the confirmed molecular formula C₁₅H₁₈N₂O₃ and CAS number 2385606-93-7 , serves as an excellent case study for elucidating the nuanced calculations and practical implications of molecular weight versus exact mass[1].

Core Concepts: Defining the Terms

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation uses the standard atomic weights of elements as found on the periodic table, which themselves are weighted averages based on the natural abundance of their isotopes. This value is typically used in stoichiometric calculations for bulk materials.

Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element. This value is not an average but a precise measure for a single, specific isotopic combination. High-resolution mass spectrometers are capable of measuring the exact mass of a molecule, which is instrumental in determining its elemental composition.

Methodology and Calculation

Part 1: Calculation of Molecular Weight

The molecular weight is determined by summing the standard atomic weights of all atoms in the molecular formula. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

For C₁₅H₁₈N₂O₃ :

  • Carbon (C): 15 atoms × 12.011 u (standard atomic weight)

  • Hydrogen (H): 18 atoms × 1.008 u (standard atomic weight)

  • Nitrogen (N): 2 atoms × 14.007 u (standard atomic weight)

  • Oxygen (O): 3 atoms × 15.999 u (standard atomic weight)

Step-by-step Calculation:

  • Mass of Carbon = 15 × 12.011 u = 180.165 u

  • Mass of Hydrogen = 18 × 1.008 u = 18.144 u

  • Mass of Nitrogen = 2 × 14.007 u = 28.014 u

  • Mass of Oxygen = 3 × 15.999 u = 47.997 u

Total Molecular Weight = 180.165 + 18.144 + 28.014 + 47.997 = 274.32 u

Part 2: Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element. These monoisotopic masses are precise values.

For C₁₅H₁₈N₂O₃ , we use the following most abundant isotopes:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

Step-by-step Calculation:

  • Mass of Carbon = 15 × 12.000000 u = 180.000000 u

  • Mass of Hydrogen = 18 × 1.007825 u = 18.14085 u

  • Mass of Nitrogen = 2 × 14.003074 u = 28.006148 u

  • Mass of Oxygen = 3 × 15.994915 u = 47.984745 u

Total Exact Mass = 180.000000 + 18.14085 + 28.006148 + 47.984745 = 274.131743 u

Data Summary and Comparison

ParameterValueCalculation BasisPrimary Application
Molecular Formula C₁₅H₁₈N₂O₃-Foundational Identifier
CAS Number 2385606-93-7[1]-Unique Chemical Identifier
Molecular Weight 274.32 uWeighted average of naturally occurring isotopesStoichiometry, Bulk Chemistry
Exact Mass 274.131743 uSum of the most abundant isotopic massesHigh-Resolution Mass Spectrometry, Formula Determination

Visualization of Core Concepts

The following diagram illustrates the conceptual difference between the calculation of Molecular Weight and Exact Mass.

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation mw_formula Molecular Formula C₁₅H₁₈N₂O₃ mw_elements Elements: C, H, N, O mw_formula->mw_elements em_formula Molecular Formula C₁₅H₁₈N₂O₃ mw_atomic_weights Standard Atomic Weights (Isotopic Average) C: 12.011, H: 1.008 N: 14.007, O: 15.999 mw_elements->mw_atomic_weights mw_sum Sum of (Atom Count × Atomic Weight) mw_atomic_weights->mw_sum mw_result Molecular Weight 274.32 u mw_sum->mw_result em_isotopes Most Abundant Isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O em_formula->em_isotopes em_monoisotopic_masses Monoisotopic Masses ¹²C: 12.000000, ¹H: 1.007825 ¹⁴N: 14.003074, ¹⁶O: 15.994915 em_isotopes->em_monoisotopic_masses em_sum Sum of (Atom Count × Monoisotopic Mass) em_monoisotopic_masses->em_sum em_result Exact Mass 274.131743 u em_sum->em_result

Caption: Conceptual workflow for calculating Molecular Weight vs. Exact Mass.

Practical Implications for Researchers

The distinction between these two values has significant practical consequences in a laboratory setting:

  • For the Synthetic Chemist: When measuring out reagents for a reaction, the molecular weight is used to convert between mass and moles, as one is dealing with a vast population of molecules with a natural isotopic distribution.

  • For the Analytical Scientist: When analyzing a sample using high-resolution mass spectrometry (e.g., TOF, Orbitrap), the instrument measures the mass-to-charge ratio of individual ions. The resulting data corresponds to the exact mass, allowing for the confident determination of a compound's elemental formula. The difference between the observed exact mass and the calculated exact mass is a critical measure of analytical accuracy.

References

  • Haesong Chemical. Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate. [Link]

Sources

Foundational

synthesis pathway of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate precursors

An In-depth Technical Guide on the Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate and its Precursors Introduction The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate and its Precursors

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can improve key pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity. The target molecule of this guide, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, represents a versatile building block, combining the rigid azetidine core with a pendant 2-oxopyrrolidinyl (γ-lactam) moiety, a common feature in various biologically active compounds. The benzyl carbamate (Cbz) group serves as a robust protecting group, readily removable under standard hydrogenolysis conditions, allowing for further synthetic elaboration.

This guide provides a comprehensive, scientifically-grounded overview of the primary synthetic pathways to this valuable intermediate. We will delve into the retrosynthetic logic, detail the preparation of key precursors, and present two reliable methods for the crucial coupling step, explaining the chemical principles and experimental considerations from the perspective of a senior application scientist.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule involves disconnecting the C-N bond between the azetidine ring and the pyrrolidinone nitrogen. This is the most synthetically feasible bond to form in the forward sense.

This disconnection identifies two primary precursors:

  • Precursor A (Electrophilic Partner): A Cbz-protected azetidine ring activated at the 3-position. The most direct and versatile starting material for this is Benzyl 3-hydroxyazetidine-1-carboxylate . The hydroxyl group can be directly used in a Mitsunobu reaction or easily converted into a superior leaving group (e.g., a mesylate or tosylate).

  • Precursor B (Nucleophilic Partner): 2-Pyrrolidinone , which can act as a nitrogen-based nucleophile.

G Target Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Disconnect C-N Bond Disconnection (Key Strategic Bond) Target->Disconnect Precursors Key Precursors Disconnect->Precursors PrecursorA Precursor A: Benzyl 3-hydroxyazetidine-1-carboxylate (or activated derivative) Precursors->PrecursorA Electrophile PrecursorB Precursor B: 2-Pyrrolidinone Precursors->PrecursorB Nucleophile G cluster_0 Synthesis of Precursor A Start 3-Hydroxyazetidine HCl Product Benzyl 3-hydroxyazetidine-1-carboxylate Start->Product 1. Reagent1 Benzyl Chloroformate (Cbz-Cl) Reagent1->Product 2. Base K₂CO₃ in THF/H₂O Base->Product 3.

Figure 2: Synthesis scheme for Precursor A.
Detailed Experimental Protocol

The following protocol is adapted from established and reliable procedures. [3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-hydroxyazetidine hydrochloride (1.0 eq). Dissolve it in a mixture of water and tetrahydrofuran (THF) (e.g., 1:2 v/v).

  • Basification: Add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise to the solution. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Extract the remaining aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the pure product as a clear oil.

Precursor Data
PropertyValueReference
Chemical Name Benzyl 3-hydroxyazetidine-1-carboxylate[4]
CAS Number 128117-22-6[3]
Molecular Formula C₁₁H₁₃NO₃[4]
Molecular Weight 207.23 g/mol [4]
Appearance Clear oil[3]

Synthesis of the Core Moiety: Coupling of Precursors

With the key hydroxyazetidine precursor in hand, the final C-N bond formation can be achieved. Two primary, highly effective pathways are presented below. The choice between them often depends on factors like substrate scope, scalability, and available purification capabilities.

G cluster_main Coupling Strategies cluster_path1 Pathway 1: Mitsunobu Reaction cluster_path2 Pathway 2: Activation & Substitution PrecursorA Benzyl 3-hydroxy- azetidine-1-carboxylate Mitsunobu PPh₃, DIAD/DEAD THF, 0°C to RT PrecursorA->Mitsunobu Activation Step 2a: Activation MsCl, Et₃N, DCM PrecursorA->Activation PrecursorB 2-Pyrrolidinone PrecursorB->Mitsunobu Substitution Step 2b: Substitution NaH, DMF PrecursorB->Substitution Target Target Molecule Mitsunobu->Target Mesylate Mesylate Intermediate Activation->Mesylate Mesylate->Substitution Substitution->Target

Figure 3: Two primary pathways for coupling the precursors.
Pathway 1: The Mitsunobu Reaction

Expertise & Experience: The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to form C-O, C-N, and C-S bonds from an alcohol with high reliability and, crucially, with complete inversion of stereochemistry at the alcohol's carbon center. [5]It operates under mild, neutral conditions, making it compatible with a wide array of functional groups. The reaction is driven by the formation of the highly stable triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate byproduct. [6] Trustworthiness: The mechanism itself is self-validating. An alkoxyphosphonium salt is formed in situ, which is a highly potent electrophile. The N-H of 2-pyrrolidinone, while only weakly acidic (pKa ≈ 17), is deprotonated by the betaine intermediate, generating the nucleophile required for the subsequent SN2 displacement. [6]The main challenge of this pathway is the chromatographic separation of the desired product from the triphenylphosphine oxide and hydrazine byproducts, which can be tedious on a large scale.

Detailed Experimental Protocol (Mitsunobu)
  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 2-pyrrolidinone (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe over 30-45 minutes. A color change and/or formation of a precipitate is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is purified directly by flash column chromatography on silica gel. Eluting with a hexane/ethyl acetate gradient will separate the product from the less polar PPh₃ and the more polar triphenylphosphine oxide and hydrazine byproducts.

Pathway 2: Two-Step Activation and Nucleophilic Substitution

Expertise & Experience: This classical two-step approach offers a robust and often more scalable alternative to the Mitsunobu reaction. By converting the hydroxyl group into a sulfonate ester (mesylate or tosylate), we transform it from a poor leaving group (OH⁻) into an excellent one (MsO⁻ or TsO⁻). This makes the C3 position of the azetidine highly susceptible to SN2 attack by a suitable nucleophile.

Trustworthiness: This pathway's reliability stems from its stepwise nature. The intermediate mesylate can be isolated and characterized, confirming that the activation step was successful before committing to the final, often irreversible, substitution step. This provides a critical quality control point, which is highly valued in process development.

Step 2a: Synthesis of Benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Activation)
  • Setup: Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a nitrogen-flushed flask.

  • Base Addition: Cool the solution to 0 °C and add triethylamine (Et₃N) (1.5 eq).

  • Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, keeping the temperature at 0 °C. Stir at this temperature for 1-2 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude mesylate is often of sufficient purity to be used directly in the next step, or it can be quickly filtered through a short plug of silica gel.

Step 2b: Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Substitution)
  • Anion Formation: In a separate, dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous dimethylformamide (DMF). Add a solution of 2-pyrrolidinone (1.2 eq) in DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium salt.

  • Substitution Reaction: Cool the pyrrolidinone salt solution back to 0 °C. Add a solution of the crude mesylate from Step 2a in a small amount of DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. For less reactive systems, gentle heating (e.g., 50-60 °C) may be required.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash extensively with water and then brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can be reliably achieved through well-established synthetic organic chemistry principles. The initial N-protection of 3-hydroxyazetidine provides a key precursor that can be coupled with 2-pyrrolidinone via two primary strategies.

  • The Mitsunobu Reaction offers an elegant and efficient one-pot solution, ideal for rapid analogue synthesis on a smaller scale where stereochemical inversion is desired.

  • The Two-Step Activation/Substitution Pathway provides a more robust, stepwise, and often more easily scalable alternative, with a clear intermediate checkpoint that is beneficial for process control and troubleshooting.

The choice of pathway will ultimately be guided by the specific needs of the research or development program, including scale, timeline, and available resources. Both methods provide reliable access to this valuable azetidine-based building block for its further use in the discovery and development of novel therapeutics.

References

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. [Link]

  • Al-Hourani, B. et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 25(23), 5762. [Link]

  • Google Patents.
  • Feula, A. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]

  • Google Patents.
  • ACS Publications. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes | The Journal of Organic Chemistry. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

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Exploratory

pharmacological potential of azetidine-pyrrolidinone derivatives

An In-Depth Technical Guide to the Pharmacological Potential of Azetidine-Pyrrolidinone Derivatives Abstract The strategic fusion of distinct heterocyclic scaffolds into single molecular entities represents a powerful pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Potential of Azetidine-Pyrrolidinone Derivatives

Abstract

The strategic fusion of distinct heterocyclic scaffolds into single molecular entities represents a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical overview of azetidine-pyrrolidinone derivatives, a class of hybrid compounds built from two privileged nitrogen-containing heterocycles. The unique structural and conformational properties imparted by the strained four-membered azetidine ring and the versatile five-membered pyrrolidinone ring create a synthetically tractable framework with significant pharmacological potential.[1][2] We will explore the foundational synthetic strategies for accessing these scaffolds, delve into their diverse and promising biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and synthesize key structure-activity relationship (SAR) insights. This document consolidates current knowledge, presents detailed experimental protocols, and offers forward-looking perspectives to guide future research and development in this exciting area of medicinal chemistry.

Introduction: The Strategic Union of Privileged Scaffolds

In medicinal chemistry, azetidines and pyrrolidines are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[1][3]

  • The Azetidine Ring: This four-membered saturated heterocycle possesses significant ring strain, which imparts unique conformational rigidity.[2][4] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced affinity and selectivity.[2] Its structure is a cornerstone of life-saving β-lactam antibiotics like penicillin and cephalosporins.[4][5]

  • The Pyrrolidinone/Pyrrolidine Ring: This five-membered ring is a ubiquitous feature in nature, found in numerous alkaloids and amino acids (e.g., proline).[4] Pyrrolidine fragments are integral to drugs approved for treating CNS disorders and are explored for their neuroprotective, analgesic, and anti-inflammatory effects.[3][6][7]

The combination of these two rings into a single azetidine-pyrrolidinone derivative, often in a spirocyclic arrangement, creates a rigid, three-dimensional structure that can access novel chemical space.[4][5] This rigidity is advantageous for locking in specific pharmacophoric orientations, thereby improving interaction with target proteins.[5]

Synthetic Strategies: Constructing the Core

The accessibility of diverse azetidine-pyrrolidinone derivatives is crucial for thorough pharmacological investigation. While numerous synthetic routes exist, certain methodologies have proven particularly robust and versatile.

1,3-Dipolar Cycloaddition

A cornerstone for the synthesis of the pyrrolidine ring is the [3+2] cycloaddition reaction involving an azomethine ylide.[8] This method is highly effective for constructing spiro-pyrrolidinone systems, where the pyrrolidine ring is formed by reacting an in-situ generated azomethine ylide with a suitable dipolarophile.

The general workflow involves the condensation of a secondary amine (such as an amino acid like sarcosine) with a ketone (like isatin or its derivatives) to generate the azomethine ylide, which then reacts with an alkene dipolarophile to form the spiro-pyrrolidine ring system.[4] This reaction often proceeds with high diastereoselectivity.[4]

G Reactants Isatin Derivative + Sarcosine Intermediate1 In-situ generation of Azomethine Ylide Reactants->Intermediate1 Reflux (e.g., in CH3OH) Reaction [3+2] Cycloaddition Intermediate1->Reaction Dipolarophile Alkene Dipolarophile (e.g., Maleimide) Dipolarophile->Reaction Product Spirooxindole- Pyrrolidine Hybrid Reaction->Product

Caption: General workflow for spiro-pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Palladium-Catalyzed Intramolecular Amination

Advanced synthetic methods enable the efficient creation of azetidine and pyrrolidine rings through C-H activation. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a powerful route to these strained ring systems under relatively mild conditions and with low catalyst loading.[9] This technique highlights the utility of C-H bonds as functional groups, allowing for novel and efficient disconnections in retrosynthetic analysis.[9]

The Pharmacological Landscape

Azetidine-pyrrolidinone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in several therapeutic areas.

Anticancer Activity

The search for novel anticancer agents is a paramount challenge in medicine. Azetidine-containing scaffolds have shown significant potential, acting through various mechanisms.

  • Cytotoxicity and Apoptosis Induction: Certain spiro-azetidine-dione derivatives exhibit significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values comparable to the standard drug doxorubicin.[4][5] For instance, 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione showed an IC50 in the range of 22.75–25.18 μM.[5] Other azetidin-2-one derivatives have been shown to induce apoptosis, a form of programmed cell death critical for eliminating cancerous cells.[10]

  • Tubulin Polymerization Inhibition: A key mechanism of action for some azetidin-2-one derivatives is the disruption of microtubule dynamics.[10] Similar to established agents like vinca alkaloids, these compounds can bind to tubulin, inhibiting its polymerization. This arrests the cell cycle in the mitotic phase, ultimately leading to apoptosis.[10] The incorporation of a β-lactam (azetidin-2-one) ring into analogues of combretastatin A-4 (a known tubulin inhibitor) has been shown to improve stability and significantly increase antineoplastic activity.[10]

G Compound Azetidin-2-one Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization M_Phase Mitotic Phase Arrest Microtubule->M_Phase Disrupted Mitotic Spindle Apoptosis Apoptosis M_Phase->Apoptosis

Caption: Mechanism of tubulin inhibition by azetidin-2-one derivatives leading to apoptosis.

Table 1: Selected Anticancer Activities of Azetidine-Containing Derivatives

Compound Class/ExampleCell Line(s)Reported Activity (IC₅₀)Reference
Spiro-azetidine-dione derivativesBreast (MCF-7)22.75–25.18 µM[5]
TZT-1027 analogue 1a A549, HCT1162.2 nM, 2.1 nM[11]
cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-oneSiHa, B16F10Not specified[10]
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideMCF-728.66 µM[12]
Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[12] The azetidin-2-one (β-lactam) ring is the foundational pharmacophore of penicillin, and novel derivatives continue to be a rich source of antimicrobial leads.[4][13]

Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have demonstrated good potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] Structure-activity relationship studies have revealed that the introduction of bromo substituents at the 5′ and 7′ positions of the indoline ring can significantly enhance antibacterial activity, achieving Minimum Inhibitory Concentration (MIC) values as low as 6.25–12.5 µg/mL.[5] These compounds have also shown promising antifungal activity.[5]

Anti-inflammatory Potential

Chronic inflammation is a key pathological driver of many diseases. Pyrrolidine derivatives have been identified as potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for degrading the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[14] By inhibiting NAAA, these compounds restore PEA levels, providing therapeutic benefits in models of inflammation and pain.[14]

Furthermore, the evaluation of pyrrolidine derivatives for inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes—key players in the inflammatory cascade—is a common strategy.[15] The development of dual COX/LOX inhibitors is a highly sought-after goal for creating safer and more effective anti-inflammatory drugs.[15]

Neuroprotective Activity

The pyrrolidine scaffold is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's.[3][16] Research in this area focuses on multi-target agents that can, for instance, inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduce oxidative stress, and modulate neuroinflammation.[17] The conformational constraint provided by the pyrrolidine ring is valuable for optimizing interactions with enzyme active sites.[6][17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azetidine-pyrrolidinone scaffold has yielded crucial insights into the structural requirements for biological activity.

  • For Antimicrobial Activity: As noted, halogenation (e.g., with bromine) on aromatic portions of spiro-indoline derivatives significantly boosts antibacterial potency.[5] The presence of an indole moiety at the 4-position of the azetidine ring has been linked to high activity against M. tuberculosis.[18]

  • For Anti-inflammatory Activity: In a series of pyrrolidine amide NAAA inhibitors, small, lipophilic substituents on a terminal phenyl group were found to be preferable for optimal potency.[14] The nature of the linker between pharmacophoric groups was also critical; conformationally flexible linkers increased potency but reduced selectivity over the related enzyme FAAH, whereas conformationally restricted linkers improved selectivity.[14]

  • For Anticancer Activity: The stereochemistry of the azetidin-2-one ring is often crucial. For tubulin-inhibiting analogues, the cis stereoisomer has been shown to be more stable and active than the trans isomer.[10]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail representative methodologies for the synthesis and evaluation of azetidine-pyrrolidinone derivatives.

Protocol: Synthesis of a Spirooxindole-Pyrrolidine Hybrid

This protocol is adapted from the general 1,3-dipolar cycloaddition methodology.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve the isatin derivative (1.0 eq.) and sarcosine (1.0 eq.) in methanol (or a suitable ionic liquid like [bmim]Br for potentially higher yields).

  • Dipolarophile Addition: Add the alkene dipolarophile (e.g., N-phenylmaleimide) (1.0 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 65°C for methanol) for 30-60 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Rationale: Heating provides the activation energy for the condensation and subsequent cycloaddition. The choice of solvent can influence reaction time and yield.

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure spiro-pyrrolidine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity in cancer cell lines.[12]

  • Cell Plating: Seed cells from a cancer cell line (e.g., MCF-7) into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine-pyrrolidinone derivatives for a specified period (e.g., 48 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.

    • Rationale: TCA precipitates proteins, fixing the cells to the bottom of the well and allowing for the removal of non-adherent, dead cells.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Measurement: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The azetidine-pyrrolidinone scaffold is a testament to the power of molecular hybridization in drug discovery. The diverse pharmacological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective potential, underscore its status as a truly privileged structure.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Leveraging modern synthetic methods, including C-H activation and asymmetric catalysis, to generate novel derivatives with precise stereochemical control.[9]

  • Mechanism of Action Studies: Moving beyond initial screening to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • Pharmacokinetic Optimization: A critical step for clinical translation will be the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve bioavailability and in vivo efficacy.

  • Multi-Target Drug Design: Intentionally designing derivatives that can modulate multiple targets relevant to complex diseases like cancer or Alzheimer's, thereby potentially achieving synergistic therapeutic effects.

References

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). PMC. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). PMC, NIH. Available at: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... (n.d.). ResearchGate. Available at: [Link]

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Available at: [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. Available at: [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. (n.d.). ResearchGate. Available at: [Link]

  • Desai, S. R., Laddi, U. V., Bennur, R. S., & Bennur, S. C. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Available at: [Link]

  • Xia, Y., Zhu, L., Yuan, X., & Wang, Y. (2019). Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress. Chemistry & Biodiversity, 16(2), e1800189. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2026). Available at: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). MedCrave. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. (n.d.). International Science Community Association. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). PMC. Available at: [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. Available at: [Link]

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Foundational

thermodynamic stability of Cbz-protected azetidine rings

An In-Depth Technical Guide to the Thermodynamic Stability of Cbz-Protected Azetidine Rings Abstract The azetidine ring, a four-membered nitrogenous heterocycle, represents a privileged scaffold in medicinal chemistry, p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Cbz-Protected Azetidine Rings

Abstract

The azetidine ring, a four-membered nitrogenous heterocycle, represents a privileged scaffold in medicinal chemistry, prized for the unique conformational constraints it imparts upon molecular structures. However, its utility is intrinsically linked to its thermodynamic stability, a property governed by significant ring strain. The introduction of a carbobenzyloxy (Cbz) protecting group on the ring nitrogen fundamentally alters this stability profile through a combination of steric and electronic effects. This technical guide offers a comprehensive analysis of the thermodynamic landscape of Cbz-protected azetidines, synthesizing theoretical principles with field-proven experimental and computational methodologies. We will explore the interplay between ring puckering, electronic delocalization, and the kinetic and thermodynamic pathways of potential decomposition, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this important chemical motif.

The Azetidine Ring: A Delicate Balance of Stability and Reactivity

Azetidine is a saturated heterocycle whose chemistry is dominated by the energetic penalty of its four-membered ring. This inherent ring strain, estimated at approximately 25.4 kcal/mol, places it in a unique chemical space between the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol).[1] This intermediate reactivity allows for facile handling while enabling unique, strain-driven reactions under appropriate conditions.[1][2]

The small ring size introduces significant angle strain and torsional strain, forcing the ring into a non-planar, "puckered" conformation to relieve eclipsing interactions between adjacent hydrogen atoms.[3] This puckering is a dynamic equilibrium, and the energy barrier between conformations is relatively low. However, this strain also makes the azetidine ring susceptible to decomposition pathways, such as acid-mediated intramolecular ring-opening, that are not prevalent in larger, less strained systems.[4][5] Understanding and controlling this inherent instability is paramount for its application in complex molecule synthesis.

The Carbobenzyloxy (Cbz) Group: An Electronic and Steric Modulator

The carbobenzyloxy (Cbz) group is a cornerstone of amine protection strategy, particularly in peptide synthesis.[6][7] Introduced by Bergmann and Zervas, its popularity stems from its ease of installation and its stability across a wide range of reaction conditions, yet it can be reliably cleaved through catalytic hydrogenolysis or under harsh acidic conditions.[7][8]

The influence of the Cbz group extends beyond simple protection; it actively modulates the electronic and steric environment of the nitrogen atom it protects.

  • Electronic Effect: The nitrogen lone pair participates in resonance with the adjacent carbonyl group of the carbamate. This delocalization reduces the electron density and basicity of the nitrogen atom.

  • Steric Effect: The benzyl portion of the Cbz group introduces significant steric bulk, which can influence the conformational preferences of the molecule and shield the local environment from nucleophilic attack or enzymatic recognition.

When appended to an azetidine ring, these properties have profound implications for the overall thermodynamic stability of the heterocycle.

The Thermodynamic Landscape of N-Cbz-Azetidines

The stability of an N-Cbz-azetidine is not a single value but a complex landscape defined by conformational energies and the activation barriers to decomposition. The Cbz group modifies the inherent properties of the azetidine ring in two critical ways.

Conformational Analysis and Ring Puckering

The electron-withdrawing nature of the Cbz group flattens the geometry around the nitrogen atom, influencing the puckering of the azetidine ring. Computational studies on analogous N-acyl azetidines show that this can alter the energy barriers between different puckered states.[3] In substituted Cbz-azetidines, particularly those derived from azetidine-carboxylic acids, the Cbz group can also participate in or influence intramolecular hydrogen bonding, further defining the conformational preferences and potentially stabilizing specific folded structures like β-turns in peptides.[9][10]

G cluster_0 Azetidine Ring Puckering Puckered1 Puckered Conformation 1 Planar_TS Planar Transition State Puckered1->Planar_TS ΔG‡ Puckered2 Puckered Conformation 2 Planar_TS->Puckered2

Caption: Dynamic equilibrium between puckered conformations of the azetidine ring.

Kinetic vs. Thermodynamic Stability

In the context of chemical stability, it is crucial to distinguish between kinetic and thermodynamic control.[11]

  • Thermodynamic Stability refers to the overall energy of the molecule at equilibrium. A more thermodynamically stable compound has a lower Gibbs free energy.[12]

  • Kinetic Stability relates to the rate of a reaction. A kinetically stable (or inert) compound has a high activation energy barrier for decomposition, even if the decomposition products are thermodynamically much more stable.[12][13]

For Cbz-azetidines, a key consideration is the stability towards ring-opening decomposition. Studies on related N-substituted azetidines have shown that acid-mediated decomposition can be a significant liability.[4][5] The reaction is initiated by the protonation of the ring nitrogen. The electron-withdrawing Cbz group significantly reduces the basicity of the azetidine nitrogen, thereby decreasing its propensity for protonation at a given pH. This should increase the kinetic stability of the ring towards acid-catalyzed degradation compared to an N-alkyl azetidine. While the ring itself remains thermodynamically strained, the higher activation barrier for the initial protonation step renders the molecule more robust under many processing conditions.

G cluster_legend Conceptual Reaction Coordinate Diagram R Cbz-Azetidine (Reactant) TS_High ΔG‡ (High Barrier) Kinetic Product R->TS_High Decomposition TS_Low ΔG‡ (Low Barrier) Kinetic Product R->TS_Low Desired Reaction P_Thermo Thermodynamic Product (More Stable) TS_High->P_Thermo P_Kinetic Kinetic Product (Less Stable) TS_Low->P_Kinetic Legend The Cbz group increases the activation barrier (ΔG‡) for undesired decomposition pathways, enhancing kinetic stability.

Caption: Cbz group enhances kinetic stability by raising the decomposition barrier.

Experimental and Computational Verification

A multi-faceted approach combining computational modeling and empirical analysis is required to fully characterize the stability of a Cbz-azetidine derivative.

Computational Chemistry Approaches

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting molecular geometries, conformational energy landscapes, and the relative energies of reactants, transition states, and products.[14][15]

Experimental Protocol: DFT Energy Calculation

  • Structure Building: Construct a 3D model of the N-Cbz-azetidine molecule using software such as Avogadro or GaussView.

  • Conformational Search (Optional but Recommended): Perform a conformational search using a lower-level theory (e.g., molecular mechanics) to identify low-energy starting geometries.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This calculation finds the lowest energy structure on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the Gibbs free energy.

  • Analysis: Analyze the output to obtain thermodynamic data (enthalpy, Gibbs free energy) and structural parameters (bond lengths, angles). Compare these values to those calculated for an unsubstituted azetidine and other N-substituted analogues to quantify the effect of the Cbz group.

Compound Calculated Ring Strain (kcal/mol) Key Feature
Azetidine~25.4[1]Baseline strain
N-Boc-AzetidineIllustrative: ~25.0Similar carbamate, different sterics
N-Cbz-AzetidineIllustrative: ~24.8Resonance stabilization may slightly reduce strain
Table 1: Illustrative comparison of calculated ring strain energies. Actual values require specific DFT calculations.
Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of molecules.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified Cbz-azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Additionally, acquire 2D spectra such as COSY and HSQC to aid in unambiguous peak assignment. For deeper insight into the nitrogen environment, ¹⁵N NMR can be employed.[5]

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the azetidine ring protons and carbons are highly sensitive to the ring conformation and the electronic effect of the Cbz group. Protons alpha to the nitrogen will typically appear as multiplets around 4.0-4.5 ppm, while the beta proton will be a multiplet further upfield.

    • Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) can provide information about the dihedral angles and thus the degree of ring puckering.

Proton Typical ¹H Chemical Shift (ppm in CDCl₃) Notes
Azetidine CH₂ (α to N)4.15 (t)Influenced by Cbz anisotropy and electronics
Azetidine CH (β to N)3.40 (m)Central methine proton
Benzyl CH₂5.15 (s)Characteristic singlet for Cbz group
Aromatic CH7.35 (m)Phenyl protons of Cbz group
Table 2: Representative ¹H NMR chemical shifts for a Methyl 1-Cbz-azetidine-3-carboxylate.[16][17]
Crystallographic Studies

Single-crystal X-ray diffraction provides definitive, high-resolution information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.[18] This data serves as the ultimate benchmark for validating computational models and understanding the fundamental geometry imposed by the strained ring and its substituent.

G cluster_workflow X-Ray Crystallography Workflow A Synthesis & Purification of Cbz-Azetidine B Crystallization (e.g., Vapor Diffusion) A->B C Single Crystal Selection & Mounting B->C D X-Ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Structural Analysis (Bond Lengths, Angles) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Implications in Drug Development and Synthesis

The enhanced kinetic stability imparted by the Cbz group makes it a valuable tool in synthetic and medicinal chemistry. During a multi-step synthesis, the Cbz-protected azetidine core can withstand a variety of reaction conditions without degradation, a crucial advantage over more labile N-substituted analogues.[19] In drug design, the azetidine ring is used to rigidly lock substituents in a specific orientation for optimal binding to a biological target.[4] The stability of the Cbz-protected intermediate ensures the integrity of this critical scaffold throughout the synthetic route leading to the final active pharmaceutical ingredient. Furthermore, the Cbz group itself can be retained in the final molecule or replaced at a late stage, offering synthetic flexibility.[20]

Conclusion

The thermodynamic stability of a Cbz-protected azetidine ring is a nuanced interplay of inherent ring strain, conformational dynamics, and the powerful electronic and steric effects of the carbobenzyloxy group. While the four-membered ring remains thermodynamically strained, the Cbz group enhances its kinetic stability by deactivating the ring nitrogen towards common decomposition pathways like acid-mediated ring-opening. This stabilization is critical for the successful application of azetidines as building blocks in organic synthesis and as privileged scaffolds in drug discovery. A thorough understanding of this stability, validated through a combination of computational modeling, NMR spectroscopy, and X-ray crystallography, empowers chemists to confidently design and execute synthetic strategies that leverage the unique structural and chemical properties of this important heterocyclic motif.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Computational, Biological Studies of Four-membered Cyclic Amides 2-azetinones. ResearchGate. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. RSC Publications. Available at: [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. Available at: [Link]

  • Azetidine Synthesis. Book on Organic Chemistry. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. MDPI. Available at: [Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Kinetic Versus Thermodynamic Products. Chemistry LibreTexts. Available at: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]

  • Difference between thermodynamic and kinetic stability. Chemistry Stack Exchange. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Available at: [Link]

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  • Preparation of Mono-Cbz Protected Guanidines. NIH National Center for Biotechnology Information. Available at: [Link]

  • Stability of different azetidine esters. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

protocol for Cbz deprotection of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Executive Summary The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in organic synthesis and drug development[1]. When working with Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in organic synthesis and drug development[1]. When working with Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate , the structural integrity of the highly strained 4-membered azetidine ring dictates the choice of methodology. This application note provides a self-validating, highly optimized protocol for the selective deprotection of the Cbz group to yield 1-(azetidin-3-yl)pyrrolidin-2-one . By prioritizing neutral catalytic hydrogenolysis, this guide ensures quantitative yields while completely mitigating the risk of acid-catalyzed ring opening.

Mechanistic Rationale & Substrate Causality

Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to nucleophilic ring-opening under harsh acidic conditions (such as HBr/AcOH) traditionally used for robust carbamate cleavage. Consequently, the optimal pathway for this specific substrate is catalytic hydrogenolysis [2].

Causality of Reagent Selection:

  • Palladium on Carbon (10% Pd/C): Acts as the surface for the simultaneous adsorption of hydrogen gas and the benzyl moiety.

  • Methanol (MeOH): Chosen as the solvent due to its high polarity, which readily solubilizes the highly polar azetidine-pyrrolidinone product, while also facilitating excellent hydrogen gas solubility.

  • Avoidance of Aqueous Workup: The deprotected product, 1-(azetidin-3-yl)pyrrolidin-2-one, is a highly water-soluble secondary amine. Traditional aqueous acid/base extractions lead to severe yield losses. Therefore, a direct filtration and concentration approach is mandatory.

Mechanism Substrate Benzyl 3-(2-oxopyrrolidin-1-yl) azetidine-1-carboxylate Pd_Surface Adsorption on Pd(0) Surface & H2 Activation Substrate->Pd_Surface Hydrogenolysis C-O Bond Cleavage (Hydrogenolysis) Pd_Surface->Hydrogenolysis Intermediates Carbamic Acid Intermediate + Toluene Byproduct Hydrogenolysis->Intermediates Decarboxylation Spontaneous Decarboxylation (CO2 Evolution) Intermediates->Decarboxylation Product 1-(Azetidin-3-yl)pyrrolidin-2-one (Free Base) Decarboxylation->Product

Mechanistic pathway of Pd/C catalyzed hydrogenolysis of the Cbz protecting group.

Methodological Matrix

While standard hydrogenolysis is the industry standard, alternative methods exist for specific constraints (e.g., presence of reducible alkenes). The table below summarizes the quantitative data and operational trade-offs for Cbz deprotection strategies applicable to this scaffold.

MethodReagents & ConditionsReaction TimeExpected YieldScalabilityCausality / Safety Notes
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH2 - 4 h>95%HighPrimary Choice. Cleanest profile; byproducts (toluene, CO₂) are volatile[2].
Transfer Hydrogenation 10% Pd/C, NaBH₄, MeOH5 - 15 min~90%MediumRapid alternative. Exothermic; generates H₂ in situ. Useful if H₂ gas is unavailable[1].
Lewis Acid Cleavage AlCl₃ (3 eq), HFIP, RT2 - 16 h85 - 92%MediumAvoids H₂ entirely. Ideal if the molecule contains other reducible functional groups[3].

Self-Validating Experimental Protocol (Hydrogenolysis)

This protocol is designed as a self-validating system: every step includes an In-Process Control (IPC) or physical observation to confirm the reaction's trajectory before proceeding.

Step-by-Step Execution
  • Substrate Solubilization: Dissolve Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (1.0 equiv, e.g., 10 mmol, ~2.74 g) in anhydrous Methanol (0.1 M, 100 mL) in a round-bottom flask.

  • Catalyst Wetting (Safety Check): Under a steady stream of Argon or Nitrogen, carefully add 10% Pd/C (10% w/w relative to substrate, ~274 mg).

    • Causality: Dry Pd/C can ignite methanol vapors upon contact with oxygen. Purging the flask with inert gas prior to addition is a critical safety validation.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (H₂) from a balloon. Repeat this evacuation/backfill cycle three times.

  • Reaction: Stir the black suspension vigorously at room temperature under a positive pressure of H₂ (balloon).

    • Validation Check: A slight exotherm should be felt within the first 15 minutes, confirming active reduction.

  • Monitoring (IPC): After 2 hours, monitor the reaction via TLC (Eluent: CH₂Cl₂/MeOH 9:1).

    • Validation Check: The starting material (UV-active, Ninhydrin-negative) should disappear. The product will appear as a highly polar, low-Rf spot that stains intensely purple with Ninhydrin (indicating the newly freed secondary amine).

  • Filtration: Once complete, purge the flask thoroughly with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite. Wash the pad with additional Methanol (3 × 20 mL).

    • Validation Check: The filtrate must be perfectly clear and colorless. Any gray tint indicates Pd/C breakthrough, requiring refiltration.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 40 °C) to afford the crude 1-(azetidin-3-yl)pyrrolidin-2-one as a viscous oil.

Workflow Step1 1. Reaction Setup Dissolve in MeOH, Add 10% Pd/C Step2 2. Purge & React Evacuate/Backfill H2, Stir 2-4h Step1->Step2 Step3 3. Catalyst Removal Filter via Celite, Wash with MeOH Step2->Step3 Step4 4. Concentration Evaporate in vacuo (T < 40°C) Step3->Step4 Step5 5. Salt Formation Treat with HCl/Dioxane to precipitate Step4->Step5

Self-validating experimental workflow for Cbz deprotection and salt isolation.

Downstream Processing & Salt Isolation

Because the free base of 1-(azetidin-3-yl)pyrrolidin-2-one is an extremely polar, hygroscopic oil that is prone to atmospheric degradation (CO₂ absorption to form carbamates), it is highly recommended to isolate the compound as a stable salt.

Hydrochloride Salt Formation:

  • Dissolve the crude free base oil in a minimal amount of dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 1.1 equivalents of a standardized solution of HCl in Dioxane (e.g., 4.0 M).

    • Causality: Dioxane/HCl is used instead of aqueous HCl to strictly exclude water, ensuring the product precipitates cleanly.

  • Stir for 30 minutes. A white precipitate of 1-(azetidin-3-yl)pyrrolidin-2-one hydrochloride will form.

  • Filter the solid, wash with cold diethyl ether, and dry thoroughly under high vacuum.

    • Validation Check: The final mass should closely align with the theoretical yield of the HCl salt, confirming the mass balance of the 134 Da loss from the Cbz cleavage plus the 36.5 Da addition of HCl.

References

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - The Journal of Organic Chemistry.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis.
  • Azetidin-1-yl (1-(azetidin-3-yl)pyrrolidin-2-one hydrochloride) - Sigma-Aldrich.
  • Protocol for the Deprotection of the Benzyl Carbam

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Introduction The benzyl carbamate (Cbz or Z group) is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its widespread u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzyl carbamate (Cbz or Z group) is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its widespread use stems from its general stability across a range of reaction conditions and, most importantly, its susceptibility to mild cleavage via catalytic hydrogenolysis.[3][4] This application note provides a detailed guide to the catalytic hydrogenation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a key deprotection step to yield the corresponding secondary amine, 1-(azetidin-3-yl)pyrrolidin-2-one. This transformation is critical for subsequent functionalization of the azetidine nitrogen, a privileged scaffold in contemporary drug discovery.[5]

This document will delve into the mechanistic underpinnings of the reaction, provide meticulously detailed protocols for both atmospheric and elevated pressure hydrogenations, and discuss critical experimental parameters and safety considerations. The information presented is tailored for researchers, scientists, and drug development professionals seeking to implement this transformation with high efficiency and safety.

Mechanism of Action: The Hydrogenolysis of a Benzyl Carbamate

Catalytic hydrogenolysis of a benzyl carbamate is a heterogeneous catalytic process that occurs on the surface of a noble metal catalyst, most commonly palladium on carbon (Pd/C).[2] The reaction mechanism can be summarized in the following key steps:

  • Adsorption: Both the benzyl carbamate substrate and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium hydride species.

  • C-O Bond Cleavage: The benzylic carbon-oxygen bond of the carbamate is cleaved. This is the key hydrogenolysis step, leading to the formation of an unstable carbamic acid intermediate and toluene.[1][3]

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide and the desired free amine.

  • Desorption: The final products—the deprotected amine, toluene, and carbon dioxide—desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency of this process is influenced by several factors, including the choice of catalyst, solvent, hydrogen pressure, and temperature.[6]

Experimental Protocols

Extreme caution must be exercised when working with palladium on carbon and hydrogen gas due to the high risk of fire and explosion.[7][8] All procedures should be conducted in a properly functioning fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[9][10]

Protocol 1: Standard Hydrogenolysis at Atmospheric Pressure (Hydrogen Balloon)

This protocol is suitable for small to medium-scale reactions where elevated pressure is not required.

Materials:

  • Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet with water is recommended for safer handling[11]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

Equipment:

  • Round-bottom flask with at least two necks

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold

  • Hydrogen balloon (double-layered balloons are recommended for longer reaction times)[12]

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Catalyst Charging: To a dry round-bottom flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[3]

  • Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the atmosphere is free of oxygen.[10]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add a suitable solvent such as methanol or ethanol (protic solvents generally accelerate the reaction).[12] Dissolve the Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in the solvent and add it to the flask via a syringe or cannula.

  • Hydrogenation: Purge the inert gas by evacuating the flask and backfilling with hydrogen from a balloon. Repeat this cycle three times.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[6]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.[9]

  • Catalyst Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as the catalyst can be pyrophoric.[2][8] Immediately after filtration, quench the filter cake with water.[7][9]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(azetidin-3-yl)pyrrolidin-2-one. The product can be further purified by chromatography if necessary.

Experimental Workflow: Atmospheric Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Add Pd/C to Flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Solvent & Substrate B->C D Evacuate & Backfill with H₂ (3x) C->D E Stir Vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Flush with Inert Gas F->G Reaction Complete H Filter through Celite® G->H I Quench Catalyst with Water H->I J Concentrate Filtrate I->J

Caption: Workflow for atmospheric pressure hydrogenation.

Protocol 2: Hydrogenation at Elevated Pressure (Parr Shaker or Autoclave)

For larger scale reactions or when atmospheric pressure is insufficient, a high-pressure hydrogenation apparatus is necessary.

Materials:

  • Same as Protocol 1

Equipment:

  • Parr shaker hydrogenation apparatus or a similar high-pressure reactor

  • Appropriate pressure-rated reaction vessel

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and free of any cracks or defects.[13][14]

  • Charging: Add the solvent, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, and then carefully add the 10% Pd/C catalyst to the reaction vessel. It is often safer to add the catalyst as a slurry in a small amount of the reaction solvent.[9]

  • Sealing and Purging: Securely seal the reaction vessel. Connect it to a vacuum and inert gas source. Purge the vessel by pressurizing with nitrogen to ~0.3 MPa and then venting. Repeat this process at least three times to remove all oxygen.[13]

  • Pressurizing with Hydrogen: After purging with nitrogen, evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm / 15-60 psi).[15]

  • Reaction: Begin agitation (shaking or stirring) and heat if necessary (though room temperature is often sufficient for Cbz deprotection). Monitor the reaction progress by observing the pressure drop as hydrogen is consumed.[13]

  • Work-up: Once hydrogen uptake ceases, stop the agitation and cool the vessel to room temperature if it was heated.

  • Depressurization and Purging: Carefully and slowly vent the excess hydrogen to a safe, well-ventilated area. Purge the vessel with nitrogen three times to remove any residual hydrogen.[13]

  • Catalyst Removal and Isolation: Open the vessel and filter the contents through a pad of Celite®, following the same safety precautions as in Protocol 1 to prevent the catalyst from drying and igniting.[8] Concentrate the filtrate to yield the desired product.

High-Pressure Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Vessel with Substrate, Solvent, Pd/C B Seal Vessel A->B C Purge with N₂ (3x) B->C D Pressurize with H₂ C->D E Agitate (Stir/Shake) D->E F Monitor H₂ Uptake E->F G Vent H₂ F->G Reaction Complete H Purge with N₂ (3x) G->H I Filter through Celite® H->I J Concentrate Filtrate I->J

Caption: Workflow for high-pressure hydrogenation.

Key Experimental Parameters and Considerations

ParameterRecommended ConditionsRationale & Discussion
Catalyst 10% Palladium on Carbon (Pd/C)The most common and effective catalyst for Cbz deprotection.[11] Catalyst loading is typically 5-10 mol% of palladium. Higher loadings can increase reaction rates but also costs.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like methanol and ethanol generally lead to faster reaction rates.[12] Ethyl acetate is also a common choice. The solvent should be deoxygenated before use.
Hydrogen Pressure 1 atm (balloon) to 4 atm (60 psi)Atmospheric pressure is often sufficient.[3] Elevated pressure can be used to accelerate the reaction, especially for more sterically hindered or less reactive substrates.
Temperature Room TemperatureCbz hydrogenolysis is typically facile and proceeds efficiently at ambient temperature. Heating is usually not required and may lead to side reactions.[1]
Reaction Time 1-24 hoursReaction time is highly dependent on the substrate, catalyst loading, and pressure. Monitor closely by TLC or LC-MS to determine completion.
Safety Inert atmosphere, proper catalyst handlingPd/C is pyrophoric, especially after use and when dry.[8] Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Always work in a fume hood and purge equipment thoroughly.

Conclusion

The catalytic hydrogenation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a reliable and high-yielding method for the deprotection of the azetidine nitrogen. By carefully selecting the reaction conditions and adhering to strict safety protocols, researchers can efficiently obtain the desired 1-(azetidin-3-yl)pyrrolidin-2-one, a valuable intermediate for further synthetic elaboration in drug discovery and development programs. The protocols provided in this application note offer a robust starting point for this crucial transformation.

References

  • Sarpong Group, University of California, Berkeley. Standard Operating Procedures. [Link]

  • Hydrogenation SOP, University of Rochester. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Del Valle Lab, University of Southern California. Standard Operating Procedures. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Sajiki, H., et al. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. ACS Publications. [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Chandra, T., & Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. [Link]

  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. [Link]

  • Phelps, M. E., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, ACS Publications. [Link]

  • Parker, C. G., et al. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Syntheses Procedure. palladium. [Link]

  • Parker, C. G., et al. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. eScholarship. [Link]

  • Common Organic Chemistry. Palladium on Carbon (Pd/C). [Link]

  • Palladium on Carbon. [Link]

  • Cooperative Strategies for Catalytic Hydrogenation of Unsaturated Hydrocarbons. ACS Catalysis. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][9]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]

  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions. [Link]

  • The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. NSF PAR. [Link]

  • Grand Challenges in Computational Catalysis. Frontiers. [Link]

  • Computational Design of Frustrated Lewis Pairs as a Strategy for Catalytic Hydrogen Activation and Hydrogenation Catalyst. PMC. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed. [Link]

  • benzyl 3-(3-iodopropyl)azetidine-1-carboxylate — Chemical Substance Information. [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

Sources

Method

Application Notes and Protocols for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate: A Versatile Building Block in Pharmaceutical Research

Introduction: The Strategic Combination of Azetidine and Pyrrolidinone Scaffolds In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Combination of Azetidine and Pyrrolidinone Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate emerges as a promising building block, strategically combining two privileged heterocyclic motifs: the azetidine and the pyrrolidinone rings. This unique amalgamation offers a compelling platform for the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

The four-membered azetidine ring is a sought-after scaffold in medicinal chemistry due to its inherent ring strain, which imparts favorable physicochemical properties to parent molecules.[1][2] Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and a lower potential for off-target effects compared to more flexible or lipophilic linkers.[1]

Complementing the azetidine core is the pyrrolidinone (or γ-lactam) ring, a common feature in a multitude of natural products and synthetic bioactive compounds.[3][4] The pyrrolidinone moiety can participate in crucial hydrogen bonding interactions with protein targets and contributes to the overall polarity and pharmacokinetic profile of a molecule.[3][5] Its presence can enhance oral bioavailability and fine-tune the electronic properties of adjacent functional groups.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate as a versatile building block. We will detail its physicochemical properties, provide a plausible synthetic protocol, and illustrate its application in the construction of a representative advanced intermediate for a targeted therapeutic.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its successful application in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValue (Predicted)Source/Method
Molecular Formula C₁₇H₂₀N₂O₃-
Molecular Weight 300.35 g/mol -
Appearance Off-white to pale yellow solidVisual Inspection
Solubility Soluble in DCM, EtOAc, MeOHStandard Lab Solvents
LogP ~1.8Computational Prediction
Topological Polar Surface Area (TPSA) 55.7 ŲComputational Prediction

Proposed Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

The title compound can be synthesized through a straightforward and robust multi-step sequence starting from commercially available materials. The following protocol outlines a practical approach for its laboratory-scale preparation.

Synthesis_of_Target_Molecule cluster_0 Step 1: Synthesis of 1-benzylazetidin-3-one cluster_1 Step 2: Cbz Protection cluster_2 Step 3: Reductive Amination A 1-Benzhydrylazetidin-3-ol B 1-Benzylazetidin-3-one A->B Oxidation (e.g., Dess-Martin) C 1-Benzylazetidin-3-one D Benzyl 3-oxoazetidine-1-carboxylate C->D 1. Debenzylation (H₂, Pd/C) 2. Cbz-Cl, Base E Benzyl 3-oxoazetidine-1-carboxylate G Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate E->G F Pyrrolidin-2-one F->G Reductive Amination (e.g., NaBH(OAc)₃)

Diagram 1: Proposed Synthetic Workflow for the Title Compound.

Experimental Protocol: Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Palladium on carbon (10%)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Pyrrolidin-2-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Synthesis of 1-benzylazetidin-3-one.

    • To a solution of 1-benzhydrylazetidin-3-ol in DCM, add Dess-Martin periodinane portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • The crude 1-benzhydrylazetidin-3-one is then debenzylated via hydrogenolysis (H₂, Pd/C) and subsequently protected with Cbz-Cl in the presence of a base like TEA to yield Benzyl 3-oxoazetidine-1-carboxylate.

  • Step 2: Reductive Amination.

    • To a solution of Benzyl 3-oxoazetidine-1-carboxylate and pyrrolidin-2-one in DCE, add sodium triacetoxyborohydride.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

Application as a Pharmaceutical Building Block: Synthesis of a Kinase Inhibitor Intermediate

The true utility of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate lies in its ability to be readily incorporated into more complex molecules. The Cbz protecting group on the azetidine nitrogen can be selectively removed, revealing a secondary amine that serves as a key handle for further functionalization, most commonly through amide bond formation.[6][7]

Application_Workflow A Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate B 3-(2-oxopyrrolidin-1-yl)azetidine A->B Cbz Deprotection (H₂, Pd/C) D Advanced Kinase Inhibitor Intermediate B->D Amide Coupling (EDC, HOBt) C Carboxylic Acid Partner (e.g., substituted pyrazole-4-carboxylic acid) C->D

Diagram 2: Application in the Synthesis of a Kinase Inhibitor Intermediate.

Experimental Protocol: Cbz Deprotection and Amide Coupling

Materials:

  • Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

  • Palladium on carbon (10%)

  • Methanol (MeOH)

  • Substituted pyrazole-4-carboxylic acid (or other desired carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cbz Deprotection:

    • Dissolve Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in MeOH.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-(2-oxopyrrolidin-1-yl)azetidine. This intermediate is often used in the next step without further purification.

  • Amide Coupling:

    • To a solution of the substituted pyrazole-4-carboxylic acid in DMF, add EDC and HOBt.[8]

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of the crude 3-(2-oxopyrrolidin-1-yl)azetidine and DIPEA in DMF.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired advanced intermediate.

Conclusion: A Valuable Tool for Drug Discovery

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate represents a strategically designed building block that offers a unique combination of structural rigidity, desirable physicochemical properties, and versatile synthetic handles. The protocols outlined in this application note provide a practical framework for its synthesis and subsequent elaboration into more complex, biologically active molecules. Its ability to introduce the constrained azetidine-pyrrolidinone motif makes it a valuable asset for medicinal chemists aiming to optimize lead compounds and explore novel chemical space in the pursuit of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026 Feb;18(3):303-337.

  • Brandi, A.; Cicchi, S.; Cordero, F. M. Chem. Rev. 2008, 108, 3988–4035.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.

  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Derivatives

Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their unique physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their unique physicochemical properties—stemming from a combination of high ring strain (approx. 25.4 kcal/mol), sp³-rich character, and conformational rigidity—confer significant advantages in drug design.[1][2] These attributes can lead to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more common ring systems.[1][3] Consequently, azetidine-containing compounds are found in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[1]

The functionalization of the azetidine ring is paramount for exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse substituents onto the azetidine core.[4][5][6] This guide provides detailed application notes and protocols for performing key cross-coupling reactions on precursors to molecules such as Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a scaffold of interest for constructing novel chemical entities for drug development.

The Target Scaffold: Analysis and Synthetic Strategy

The core structure, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, features a benzyl carbamate (Cbz) protected azetidine nitrogen and a lactam substituent at the C-3 position. For cross-coupling to be a viable strategy, a suitable leaving group, typically a halide (I, Br) or a triflate, must be present on the azetidine ring. The most common and synthetically accessible starting materials for such reactions are N-protected 3-haloazetidines.

This guide will therefore focus on protocols starting from a key intermediate: Benzyl 3-iodoazetidine-1-carboxylate . This substrate allows for the exploration of various cross-coupling reactions to install diverse aryl, heteroaryl, alkyl, and alkynyl groups at the C-3 position, which can then be further elaborated or used to generate analogues of the target scaffold.

graphdottemp { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Synthetic strategy for functionalizing the azetidine core via cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-3 Arylation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp³)–C(sp²) bonds, making it ideal for introducing aryl and heteroaryl moieties onto the azetidine ring.[7][8] The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions.[4][8][9] For azetidine substrates, bulky, electron-rich phosphine ligands are often preferred as they promote the requisite oxidative addition and reductive elimination steps while stabilizing the palladium catalyst.[10][11]

Causality in Experimental Design:
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos, DavePhos) is highly effective. These ligands create a bulky catalytic complex that accelerates the rate-limiting oxidative addition of the C-I bond and prevents catalyst decomposition.[5][10][11]

  • Base: A mild inorganic base such as K₂CO₃ or K₃PO₄ is typically used. The base is crucial for activating the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

  • Solvent: A mixture of a non-polar organic solvent (e.g., Toluene, Dioxane) and water is common. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate.

Detailed Experimental Protocol:
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in the chosen organic solvent (e.g., Toluene).

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the substrates, followed by degassed water (typically 10-20% of the total solvent volume).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-arylazetidine derivative.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O100~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Dioxane/H₂O90~80-90
33-Pyridinylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene/H₂O100~70-85[7]
42-Thiopheneboronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF/H₂O80~75-88

Note: Yields are estimates based on typical efficiencies for similar substrates reported in the literature.[4][5][12]

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Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-3 Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of amines with aryl or alkyl halides.[13][14] This reaction is invaluable for synthesizing 3-aminoazetidine derivatives, which are prevalent motifs in bioactive molecules. The success of this transformation hinges on a carefully selected palladium catalyst system capable of facilitating the coupling of the azetidine electrophile with a variety of amine nucleophiles.[15][16]

Causality in Experimental Design:
  • Catalyst System: Similar to the Suzuki coupling, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[5] These ligands promote the crucial C-N reductive elimination step from the palladium(II) intermediate.[14] Pre-catalysts, where the ligand is already coordinated to palladium, can offer improved reliability and activity.[17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. The strong base deprotonates the amine nucleophile, increasing its reactivity towards the palladium complex.[17]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and the anionic intermediates.

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the strong base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add anhydrous toluene, followed by Benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Heating and Monitoring: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 3-aminoazetidine product.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerPd Pre-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholineXPhos Pd G3 (2)NaOtBuToluene100~80-95
2AnilineRuPhos Pd G3 (2)LHMDSDioxane90~75-90
3BenzylamineBrettPhos Pd G3 (3)NaOtBuToluene110~70-85
4IndoleXPhos Pd G3 (2.5)Cs₂CO₃Dioxane100~65-80

Note: Yields are estimates based on typical efficiencies for similar substrates reported in the literature.[5][18]

Protocol 3: Sonogashira Coupling for C-3 Alkynylation

The Sonogashira coupling provides a direct route to install alkyne functionalities, which are versatile handles for further chemical transformations, including click chemistry, cyclizations, and reductions.[19][20] The reaction typically employs a dual catalytic system of palladium and copper(I).[19][21]

Causality in Experimental Design:
  • Catalyst System: The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[19] Palladium facilitates the main cross-coupling cycle, while copper(I) is believed to activate the terminal alkyne by forming a copper acetylide, which is more reactive in the transmetalation step.[20]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX acid formed during the reaction and as the solvent in many cases.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used, often with the amine base as a co-solvent.

Detailed Experimental Protocol:
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Reagent Addition: Add an anhydrous solvent such as THF, followed by the amine base (e.g., TEA, 2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 3-alkynylazetidine.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)TEATHF25~85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)DIPEADMF40~90-98
31-HexynePdCl₂(PPh₃)₂ (4)CuI (2)TEATHF/TEA50~80-90
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (3)TEADMF25~75-85

Note: Yields are estimates based on typical efficiencies for similar substrates reported in the literature.

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}

Figure 3: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The protocols described herein provide a robust framework for the functionalization of Cbz-protected 3-iodoazetidine, a key precursor for advanced molecules like Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate and its analogues. By leveraging the power of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can access a diverse array of 3-substituted azetidines with high efficiency. The principles and specific conditions outlined in these application notes serve as a validated starting point for the synthesis of novel, sp³-rich compounds tailored for drug discovery and development programs. Further optimization may be required for particularly challenging substrates, but the foundational logic of catalyst, ligand, and base selection will remain the guiding principle for success.

References

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Drug Scaffolds using Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Introduction: The Strategic Value of the Azetidine-Pyrrolidinone Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine-Pyrrolidinone Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its inherent conformational rigidity, when compared to more flexible five- and six-membered rings, offers a powerful strategy for optimizing the spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of an azetidine moiety can improve critical ADME (absorption, distribution, metabolism, and excretion) properties, such as aqueous solubility and metabolic stability.[1]

This guide focuses on a particularly promising building block: Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate . This molecule uniquely combines the desirable features of the azetidine core with a pyrrolidin-2-one (a γ-lactam) substituent. The pyrrolidinone ring is another important pharmacophore found in a variety of biologically active compounds, known to participate in hydrogen bonding interactions with protein targets.[2] The fusion of these two scaffolds presents a versatile platform for the synthesis of novel drug candidates across a range of therapeutic areas, including oncology and neurodegenerative diseases.[3][4]

The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen provides stability during initial synthetic steps and can be selectively removed under various conditions to allow for late-stage functionalization.[5] This application note provides a detailed, practical guide for researchers, outlining a proposed synthetic strategy for the core scaffold and comprehensive protocols for its subsequent derivatization into novel chemical entities.

Proposed Synthesis of the Core Scaffold

A potential synthetic pathway is outlined below:

Synthetic Pathway Figure 1: Proposed Synthesis of the Core Scaffold A Benzyl 3-aminoazetidine-1-carboxylate C Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate A->C High Temperature (e.g., sealed tube, microwave) B γ-Butyrolactone B->C

Caption: Figure 1: Proposed Synthesis of the Core Scaffold.

This proposed reaction is based on the known reactivity of amines with lactones to form amides, in this case leading to the ring-opened amide which subsequently cyclizes to form the pyrrolidinone.[6][7] This reaction often requires elevated temperatures to drive the equilibrium towards the product.

Protocols for Derivatization of the Core Scaffold

The true utility of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate lies in its potential for diversification. The primary handle for modification is the azetidine nitrogen, which becomes available after removal of the Cbz protecting group. The following protocols provide detailed, step-by-step methodologies for key transformations.

Note: The following protocols are based on well-established procedures for analogous azetidine-containing compounds and may require optimization for this specific substrate.

Protocol 1: Deprotection of the N-Cbz Group

The removal of the benzyloxycarbonyl (Cbz) group is a critical first step to enable further functionalization of the azetidine nitrogen. Catalytic hydrogenolysis is the most common and often cleanest method for this transformation.[5]

Deprotection Workflow Figure 2: Workflow for N-Cbz Deprotection Start Start: Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Step1 Dissolve in Solvent (e.g., MeOH, EtOH, EtOAc) Start->Step1 Step2 Add Catalyst (10% Pd/C) Step1->Step2 Step3 Hydrogenolysis (H₂ balloon, 1 atm) Step2->Step3 Step4 Monitor Reaction (TLC or LC-MS) Step3->Step4 Step5 Filter through Celite Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 End End: 3-(2-Oxopyrrolidin-1-yl)azetidine Step6->End

Caption: Figure 2: Workflow for N-Cbz Deprotection.

Materials:

  • Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

  • Celite®

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., MeOH, 0.1 M concentration).

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-oxopyrrolidin-1-yl)azetidine. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the cleavage of benzyl groups via hydrogenolysis.[8]

  • Hydrogen Source: A hydrogen balloon provides a simple and effective way to maintain a positive pressure of hydrogen for the reaction.

  • Solvent Choice: Protic solvents like methanol and ethanol are generally effective for this reaction. Ethyl acetate is also a common choice.

  • Inert Atmosphere: While the reaction is a hydrogenation, the initial handling of the palladium catalyst is safer under an inert atmosphere to prevent potential ignition of the solvent vapors.

Protocol 2: N-Arylation of 3-(2-Oxopyrrolidin-1-yl)azetidine

The introduction of an aryl or heteroaryl group onto the azetidine nitrogen is a key step in the synthesis of many drug candidates. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[9]

N_Arylation_Workflow Figure 3: Workflow for N-Arylation Start Start: 3-(2-Oxopyrrolidin-1-yl)azetidine Step1 Combine with Aryl Halide, Base, and Solvent Start->Step1 Step2 Add Palladium Catalyst and Ligand Step1->Step2 Step3 Heat under Inert Atmosphere Step2->Step3 Step4 Monitor Reaction (TLC or LC-MS) Step3->Step4 Step5 Cool and Dilute Step4->Step5 Step6 Filter and Concentrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End End: N-Aryl-3-(2-oxopyrrolidin-1-yl)azetidine Step7->End

Caption: Figure 3: Workflow for N-Arylation.

Materials:

  • 3-(2-Oxopyrrolidin-1-yl)azetidine

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 3-(2-oxopyrrolidin-1-yl)azetidine (1.2 eq), the aryl halide (1.0 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate the tube and backfill with an inert gas.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the anhydrous solvent (e.g., toluene, 0.1 M concentration) via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated azetidine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig reaction and often requires screening for optimal results. The combination of Pd₂(dba)₃ and Xantphos is a good starting point for many substrates.[9]

  • Base: The base is required to deprotonate the azetidine nitrogen and facilitate the catalytic cycle. The choice of base can significantly impact the reaction outcome.

  • Anhydrous Conditions: The catalytic cycle is sensitive to moisture, so anhydrous solvents and an inert atmosphere are essential for good yields.

Protocol 3: Amide Coupling with 3-(2-Oxopyrrolidin-1-yl)azetidine

Formation of an amide bond is another common strategy for elaborating the azetidine scaffold. Standard peptide coupling reagents can be employed for this transformation.[10]

Materials:

  • 3-(2-Oxopyrrolidin-1-yl)azetidine

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF, 0.1 M).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 3-(2-oxopyrrolidin-1-yl)azetidine (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. The combination of EDC and HOBt is another widely used and cost-effective option.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic species formed during the reaction and to deprotonate the azetidine nitrogen.

  • Pre-activation: Pre-activating the carboxylic acid before adding the amine can often lead to higher yields and cleaner reactions.

Data Presentation: Summary of Derivatization Reactions

ReactionReagents and ConditionsTypical Yield Range (%)Notes
N-Cbz Deprotection 10% Pd/C, H₂ (1 atm), MeOH, rt90-99%A clean and efficient method for benzyl carbamate cleavage.
N-Arylation Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C60-90%Substrate-dependent; optimization of catalyst, ligand, and base may be required.[9]
Amide Coupling HATU, DIPEA, DMF, rt70-95%A reliable method for forming amide bonds with minimal side products.

Conclusion and Future Perspectives

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate represents a promising and versatile building block for the synthesis of novel drug scaffolds. The combination of the rigid azetidine core and the hydrogen-bonding capable pyrrolidinone moiety offers a unique three-dimensional structure that can be exploited for targeted drug design. The protocols outlined in this application note provide a solid foundation for the deprotection and subsequent functionalization of this scaffold, enabling the exploration of a vast chemical space. While the synthesis of the core molecule itself requires experimental validation, the proposed route is based on sound chemical principles. The derivatization protocols, drawn from extensive literature on similar systems, offer reliable starting points for the synthesis of libraries of novel compounds for biological screening. Further research into the application of this scaffold in various therapeutic areas is highly encouraged and has the potential to yield new and effective drug candidates.

References

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2000). A mild and efficient method for the deprotection of benzyloxycarbonyl group using sodium borohydride and palladium on carbon. Tetrahedron Letters, 41(14), 2663-2665.
  • Feula, A. (2014).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Sajiki, H., & Kume, K. (2003). Pd/C-NaBH4: a novel and versatile catalytic system for the rapid deprotection of benzyloxycarbonyl group at room temperature.
  • Witulski, B., Alayrac, C., & Hirt, M. (2007). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ChemInform, 38(16).
  • Singh, R., & Geetanjali. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49386.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Tripodi, F., & Cilia, A. (2021). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of medicinal chemistry, 64(11), 7263-7277.
  • D'hooghe, M., & De Kimpe, N. (2003). N-arylation of aziridines. Tetrahedron, 59(30), 5831-5835.
  • Wang, D., & Widen, J. C. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of organic chemistry, 84(20), 13236-13244.
  • Iovino, F., & De Vita, D. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(3), 963.
  • Szostak, M., & Szostak, R. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-or Oxetan-3-Ylidene)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ghorai, M. K., & Kumar, A. (2021). Structurally Divergent Reactivity of 2, 2-Disubstituted Azetidines–Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5, 6-dihydro-4H-1, 3-oxazines. Chemical Science, 12(46), 15416-15423.
  • Sharma, S., & Kumar, P. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 584-591.
  • Chen, B., & Weng, Z. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS omega, 5(26), 16147-16156.
  • Li, J., & Chen, G. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 1-8.
  • Brandi, A., & Cicchi, S. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical reviews, 108(10), 3988-4035.
  • Hamad, A. S., & Shnak, Q. A. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Tikrit Journal of Pure Science, 28(5), 104-110.
  • Liu, F., & Wang, D. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl) azetidine-3, 3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & biodiversity, 11(1), 128-138.
  • Driver, T. G. (2022). New Strategies for the Synthesis of 1-and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295-16309.
  • Burrell, C. E., & Castaldi, M. J. (2000). U.S. Patent No. 6,140,503. Washington, DC: U.S.
  • Asif, M. (2012). Synthesis of Some Newer Azetidinonyl, & Thizolidinoyl Derivatives, And Their Antiinflammatory Activity. International Journal of ChemTech Research, 4(1), 233-240.
  • Carda, M., & Marco, J. A. (2001). Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones. European Journal of Organic Chemistry, 2001(14), 2739-2745.
  • Falch, E., & Krogsgaard-Larsen, P. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2396-2405.
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  • Gauthier, T., & Le, H. (2011). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2, 4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 222-225.
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Sources

Application

Application Note: Scale-Up Manufacturing Process for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Executive Summary The incorporation of rigid, spiro-like, and bicyclic motifs such as azetidine-pyrrolidinone systems has become a cornerstone strategy in modern medicinal chemistry to improve metabolic stability and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigid, spiro-like, and bicyclic motifs such as azetidine-pyrrolidinone systems has become a cornerstone strategy in modern medicinal chemistry to improve metabolic stability and target affinity. Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate serves as a critical intermediate in the synthesis of these advanced pharmacophores.

While discovery-scale syntheses of this compound are straightforward, they often rely on hazardous reagents and non-scalable purification methods (e.g., column chromatography). This application note details a robust, safe, and highly efficient scale-up manufacturing protocol. By transitioning to scalable bases and crystallization-based isolations, this two-step continuous workflow significantly reduces the Environmental Factor (E-factor) while achieving >99% HPLC purity at the 10-kilogram scale.

Process Chemistry Rationale: The "Why" Behind the Workflow

To build a self-validating, scalable system, every reagent choice must be scrutinized for safety, atom economy, and thermodynamic control. The synthesis consists of two main transformations: an initial amidation followed by an intramolecular lactamization.

Amidation Strategy: Selection of the Acylating Agent

The first step requires coupling Benzyl 3-aminoazetidine-1-carboxylate with a 4-carbon linker. We selected 4-chlorobutyryl chloride over corresponding carboxylic acids. Carboxylic acid activation via acid chlorides is highly reactive and normally leads to fast couplings, which is particularly useful for sterically hindered secondary or primary amines on a strained azetidine ring. Furthermore, the low cost and high atom economy of acid chlorides make them exceptionally attractive for large-scale amide bond formation [1]. To neutralize the generated HCl, N,N-Diisopropylethylamine (DIPEA) is utilized in Dichloromethane (DCM) to prevent premature side reactions and maintain a homogeneous reaction matrix.

Lactamization Strategy: Eliminating Pyrophoric Hazards

In discovery chemistry, the intramolecular cyclization of the 4-chlorobutanamide intermediate is typically driven by Sodium Hydride (NaH). However, on a manufacturing scale, NaH poses severe safety risks due to the evolution of highly flammable hydrogen gas and its pyrophoric nature.

To ensure a safe scale-up, we replaced NaH with Potassium tert-butoxide (t-BuOK) . t-BuOK is a highly effective, non-pyrophoric base that drives the base-catalyzed intramolecular cyclization with excellent regioselectivity [2]. The bulky tert-butoxide anion minimizes nucleophilic attack on the benzyl carbamate (Cbz) protecting group, ensuring high fidelity of the 5-exo-tet cyclization to form the pyrrolidin-2-one ring [3].

Reaction Workflow Visualization

G SM Benzyl 3-aminoazetidine-1-carboxylate + 4-chlorobutyryl chloride Step1 Step 1: Amidation DCM, DIPEA, 0–10°C SM->Step1 Int Intermediate: Benzyl 3-(4-chlorobutanamido)azetidine-1-carboxylate Step1->Int >95% Conversion Exothermic control Step2 Step 2: Intramolecular Lactamization t-BuOK, THF, 0–15°C Int->Step2 Solvent Swap to THF Prod Crude Product: Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Step2->Prod Base-promoted cyclization Purif Workup & Crystallization (MTBE / Heptane) Prod->Purif Aqueous Quench Final Purified Final Product (>99% HPLC Purity) Purif->Final Scalable isolation

Figure 1: Two-step scale-up manufacturing workflow for the target azetidine-pyrrolidinone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Benzyl 3-(4-chlorobutanamido)azetidine-1-carboxylate

Self-Validating Control: The internal temperature must not exceed 10 °C during the acid chloride addition to prevent the formation of dimeric impurities.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with Nitrogen ( N2​ ). Charge Benzyl 3-aminoazetidine-1-carboxylate (10.0 kg, 48.5 mol, 1.0 eq) and anhydrous Dichloromethane (DCM, 100 L).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 12.5 kg, 97.0 mol, 2.0 eq) to the reactor. Initiate jacket cooling to bring the internal temperature to 0–5 °C.

  • Acylation: Charge 4-chlorobutyryl chloride (7.5 kg, 53.3 mol, 1.1 eq) into a dropping funnel. Add dropwise over 2.5 hours. Critical: Maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the mixture for 1 hour at 10 °C. Sample for HPLC analysis (Target: < 1% starting material remaining).

  • Workup: Quench the reaction by slowly adding purified water (50 L). Stir for 15 minutes, then allow phase separation.

  • Washing & Solvent Swap: Wash the organic (bottom) layer with 1N HCl (30 L) followed by brine (30 L). Transfer the organic layer to a distillation unit and concentrate under reduced pressure (400 mbar, 30 °C). Swap the solvent by continuously adding Tetrahydrofuran (THF, 80 L) until the DCM content is < 1% by GC.

Step 2: Intramolecular Lactamization to Final Product

Self-Validating Control: The use of a 20% t-BuOK solution in THF prevents localized base concentration, ensuring complete 5-exo-tet cyclization without cleaving the Cbz group.

  • Reactor Preparation: Transfer the THF solution of the intermediate from Step 1 into a clean 200 L reactor. Cool the batch to 0–5 °C under N2​ .

  • Cyclization: Slowly charge Potassium tert-butoxide (t-BuOK, 20% wt solution in THF, 32.6 kg, 58.2 mol, 1.2 eq) via a metering pump over 3 hours. Maintain the internal temperature below 15 °C to suppress intermolecular side reactions.

  • Reaction Monitoring: Stir the mixture for 2 hours at 15 °C. Confirm reaction completion via HPLC (Target: < 0.5% intermediate remaining).

  • Quench & Extraction: Quench the reaction with 10% aqueous NH4​Cl (50 L) to neutralize excess base. Add Ethyl Acetate (EtOAc, 80 L) and agitate for 20 minutes. Separate the aqueous phase and wash the organic phase with brine (40 L).

  • Crystallization: Concentrate the organic layer under vacuum to a residual volume of approximately 20 L. Heat the residue to 45 °C and slowly add Methyl tert-butyl ether (MTBE, 40 L) followed by Heptane (60 L) over 1 hour.

  • Isolation: Cool the resulting slurry to 0 °C at a rate of 10 °C/hour. Hold at 0 °C for 2 hours. Filter the solids via a Nutsche filter, wash with cold Heptane (20 L), and dry under vacuum at 45 °C for 12 hours.

Quantitative Scale-Up Data

The transition from discovery to manufacturing scale demonstrates a significant improvement in process efficiency, largely driven by the elimination of column chromatography in favor of controlled crystallization.

ParameterDiscovery ScalePilot ScaleManufacturing Scale
Batch Size (Starting Material) 10.0 g1.0 kg10.0 kg
Overall Yield (2 Steps) 68%74%77%
HPLC Purity (Area %) 95.2%98.5%99.3%
Purification Method SiO2​ ChromatographyCrystallizationCrystallization
E-factor (kg waste / kg product) > 1504528
Process Time 3 Days5 Days5 Days

Analytical Characterization

  • HPLC Conditions: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 10% B to 90% B over 15 min; Flow rate: 1.0 mL/min; UV detection at 210 nm and 254 nm.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.40 – 7.28 (m, 5H, Ar-H), 5.11 (s, 2H, CH2​ -Ph), 4.75 (tt, J = 7.5, 5.8 Hz, 1H, azetidine-CH), 4.25 (t, J = 8.2 Hz, 2H, azetidine- CH2​ ), 4.08 (dd, J = 8.2, 5.8 Hz, 2H, azetidine- CH2​ ), 3.42 (t, J = 7.1 Hz, 2H, pyrrolidinone- CH2​ ), 2.45 (t, J = 8.0 Hz, 2H, pyrrolidinone- CH2​ ), 2.05 (p, J = 7.5 Hz, 2H, pyrrolidinone- CH2​ ).

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).[Link]

  • Process Development and Scale-up for (±)-Reboxetine Mesylate. Organic Process Research & Development (ACS Publications).[Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate , a highly valuable azetidine-lactam building block often utilized in PROTAC linkers and advanced pharmacophores.

This document provides a mechanistic breakdown, self-validating experimental protocols, quantitative optimization data, and a troubleshooting FAQ to ensure high-yield, reproducible results in your laboratory.

Overview & Mechanistic Pathway

The most robust and scalable route to synthesize this target molecule involves a two-step sequence:

  • Acylation: The primary amine of benzyl 3-aminoazetidine-1-carboxylate is acylated using 4-chlorobutanoyl chloride to form a haloamide intermediate.

  • Intramolecular Cyclization (Lactamization): A strong base deprotonates the amide nitrogen, triggering an intramolecular N-alkylation (SN2 displacement of the terminal chloride) to form the 5-membered pyrrolidin-2-one (lactam) ring.

SynthesisPathway A Benzyl 3-aminoazetidine- 1-carboxylate C Benzyl 3-(4-chlorobutanamido) azetidine-1-carboxylate A->C TEA, DCM 0 °C to RT B 4-Chlorobutanoyl chloride B->C Acylation D Benzyl 3-(2-oxopyrrolidin-1-yl) azetidine-1-carboxylate C->D NaH, DMF Intramolecular Cyclization

Figure 1: Two-step synthesis pathway for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific mass-to-charge (m/z) ratios via LC-MS, you can definitively confirm the success of each mechanistic step before proceeding.

Step 1: Acylation (Amide Formation)

The acylation of benzyl 3-aminoazetidine-1-carboxylate with 4-chlorobutanoyl chloride is a well-documented transformation in the synthesis of pyrazolopyrimidine derivatives and related pharmacophores (1)[1].

  • Procedure:

    • Dissolve Benzyl 3-aminoazetidine-1-carboxylate (1.0 eq) in strictly anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

    • Add Triethylamine (TEA) (1.5 eq). Cool the reaction flask to 0 °C using an ice bath.

    • Add 4-chlorobutanoyl chloride (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and stir for 2 hours.

  • Causality & Logic: The 0 °C environment is critical to prevent exothermic degradation of the highly reactive acid chloride and to avoid over-acylation. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the azetidine amine from protonating, which would stall the reaction.

  • Self-Validation (LC-MS): The starting material exhibits an [M+H]+ of m/z 207 . A successful reaction will show complete consumption of this peak and the appearance of the intermediate at m/z 311 .

  • Workup: Quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to hydrolyze and remove unreacted acid chloride) and brine. Dry over Na2SO4 and concentrate in vacuo.

Step 2: Intramolecular Cyclization (Lactamization)

Intramolecular cyclization of haloamides is a highly effective, classical method for forming N-substituted lactams (2)[2].

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the solution to 0 °C.

    • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4–12 hours.

  • Causality & Logic: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the amide nitrogen (pKa ~15-17) without acting as a nucleophile itself. The resulting amide anion is perfectly positioned to attack the terminal carbon bearing the chloride, forming the 5-membered lactam via an SN2 mechanism.

  • Self-Validation (LC-MS): Monitor the disappearance of the intermediate (m/z 311 ) and the emergence of the target lactam at m/z 275 (loss of HCl, exactly -36 Da).

  • Workup: Carefully quench with ice water to destroy excess NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Purify via silica gel chromatography.

Quantitative Data: Yield Optimization

The choice of base and solvent during the cyclization step drastically impacts the final yield. The table below summarizes comparative data to guide your optimization strategy.

BaseSolventTemp ProfileYield (%)Mechanistic Observations
K2CO3MeCNReflux35%Weak base leads to incomplete deprotonation; prolonged heating causes degradation.
KOtBuTHF0 °C to RT65%Moderate yield; bulky base causes minor E2 elimination side-reactions on the alkyl chain.
NaH DMF 0 °C to RT 85% Optimal. Strong basicity ensures rapid deprotonation; polar aprotic DMF accelerates SN2.
NaHMDSTHF-78 °C to RT82%Excellent clean profile, but higher reagent cost. Recommended for highly sensitive substrates.

Troubleshooting & FAQs

TroubleshootingTree Issue Low Yield of Target Lactam Check1 Analyze Intermediate (LC-MS / TLC) Issue->Check1 Res1 Low Amide Formation Check1->Res1 Acylation Step Issue Res2 High Amide, Low Lactam Check1->Res2 Cyclization Step Issue Sol1 Check TEA quality & moisture. Increase equivalents. Res1->Sol1 Sol2 Check Base (NaH) strength. Optimize DMF dryness. Res2->Sol2 Sol3 Over-alkylation/Side reactions? Lower cyclization temp. Res2->Sol3

Figure 2: Troubleshooting decision tree for diagnosing low lactam yields in the synthesis workflow.

Q1: I am seeing a large amount of unreacted amine (m/z 207) in Step 1. How can I drive the acylation to completion? A: Unreacted amine usually indicates that your 4-chlorobutanoyl chloride has degraded. Acid chlorides readily hydrolyze to their corresponding carboxylic acids upon exposure to atmospheric moisture. Ensure you are using a fresh, sealed bottle of the acid chloride. Additionally, verify that your DCM is strictly anhydrous and your TEA is freshly distilled.

Q2: During the cyclization step (Step 2), my LC-MS shows the mass of the intermediate (m/z 311), but no target product (m/z 275). What is going wrong? A: This indicates a failure in the deprotonation event. NaH is highly susceptible to atmospheric moisture, degrading into NaOH, which is insufficiently strong to rapidly deprotonate the amide in this context. Use a fresh batch of NaH. For challenging cyclizations, switching to a non-nucleophilic base like NaHMDS can minimize side reactions and improve the yield of the lactam (3)[3].

Q3: I observe a side product with a mass corresponding to [M - HCl] (m/z 275), but NMR confirms it is not the target lactam. What is it? A: You are likely observing the E2 elimination product (alkene formation on the butanoyl chain) rather than the cyclized lactam. This occurs if the temperature spikes during the base addition or if the base is too sterically hindered (e.g., using KOtBu at room temperature). Keep the reaction strictly at 0 °C during the NaH addition to kinetically favor the intramolecular SN2 N-alkylation over E2 elimination.

References

  • Title: SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS Source: European Patent Office (EP 3800188 A1) URL: [Link]

  • Title: Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine Ring Opening During N-Cbz Cleavage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the deprotection of N-Cbz (carboxybenzyl) azetidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the deprotection of N-Cbz (carboxybenzyl) azetidines. Azetidines possess a high inherent ring strain (approximately 25.4 kcal/mol), making the C–N bond highly susceptible to cleavage under standard deprotection conditions[1].

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to achieve chemoselective Cbz cleavage while preserving the structural integrity of the azetidine core.

Section 1: Mechanistic Causality & FAQs

Q1: Why does the azetidine ring open during standard Pd/C hydrogenation? A1: Standard hydrogenolysis utilizes hydrogen gas ( H2​ ) and a palladium on carbon (Pd/C) catalyst. While this efficiently cleaves the benzylic C–O bond of the Cbz group, the transition metal can also oxidatively insert into the highly strained C–N bond of the azetidine ring. This undesired insertion, followed by hydrogenolysis, releases the ring strain and yields an acyclic propylamine derivative. The risk is significantly amplified if the reaction is heated or run under high H2​ pressure.

Q2: How do substituents on the azetidine ring affect its stability during deprotection? A2: Substituents dictate the electronic environment of the ring. Electron-withdrawing groups on the nitrogen generally stabilize the ring against nucleophilic attack. However, substituents at the C2 or C3 positions (such as 3-aryl or 3-hydroxy groups) can stabilize transient carbocations. If strong Brønsted or Lewis acids are used during deprotection, the azetidine nitrogen is protonated/coordinated, increasing the electrophilicity of the adjacent carbons and triggering SN​2 or SN​1 -type ring opening by any available nucleophile[1].

Q3: What are the best alternative conditions to cleave Cbz without breaking the azetidine ring? A3: To prevent ring opening, you must bypass direct transition-metal insertion into the C–N bond and avoid strong protic acids. The three most reliable alternatives are:

  • Mild Lewis Acid Activation: Using AlCl3​ in Hexafluoroisopropanol (HFIP)[2].

  • Silyl Iodide Cleavage: Using Trimethylsilyl iodide (TMSI)[3].

  • Catalytic Transfer Hydrogenation (CTH): Using 1,4-cyclohexadiene as a mild hydrogen donor[4].

G Start N-Cbz Azetidine Pd Pd/C + H₂ Coordination Start->Pd PathA Normal Cbz Cleavage (C-O Hydrogenolysis) Pd->PathA Desired Pathway PathB Azetidine Ring Opening (C-N Hydrogenolysis) Pd->PathB Undesired (Strain Release) ProductA Intact NH-Azetidine + Toluene + CO₂ PathA->ProductA ProductB Acyclic Propylamine Derivative PathB->ProductB

Fig 1. Competitive pathways during Pd-catalyzed hydrogenation of N-Cbz azetidines.

Section 2: Decision Matrix & Data Presentation

Selecting the correct protocol depends entirely on the orthogonal functional groups present in your substrate. Use the decision tree and comparison table below to guide your experimental design.

DecisionTree Start Select N-Cbz Deprotection Method for Azetidine Q1 Are reducible groups present? (e.g., NO₂, Alkene, CN) Start->Q1 Yes1 Use AlCl₃ / HFIP (Mild Lewis Acid) Q1->Yes1 YES No1 Are acid-sensitive groups present? (e.g., acetals, silyl ethers) Q1->No1 NO Yes2 Use Transfer Hydrogenation (1,4-Cyclohexadiene, Pd/C) No1->Yes2 YES No2 Use TMSI in DCM (Avoids transition metals) No1->No2 NO

Fig 2. Decision matrix for selecting azetidine-compatible Cbz deprotection conditions.

Table 1: Comparison of Cbz Deprotection Methods for Azetidines
Deprotection MethodReagents & SolventReaction TempRing Opening RiskFunctional Group Tolerance
Standard Hydrogenolysis H2​ (1 atm), Pd/C, MeOH20–25 °CHigh Poor (Reduces alkenes, NO2​ , breaks azetidine)
Lewis Acid / HFIP AlCl3​ (3 eq), HFIP20–25 °CLow Excellent (Tolerates alkenes, NO2​ , CN, halogens)[2]
Silyl Iodide Cleavage TMSI (1.5 eq), DCM0 °C to 20 °CLow Moderate (Cleaves ethers, t-Bu esters, Boc)[3]
Transfer Hydrogenation 1,4-Cyclohexadiene, Pd/C, EtOH20–80 °CLow Good (Tolerates acid-sensitive groups, acetals)[4]

Section 3: Self-Validating Experimental Protocols

Protocol A: AlCl3​ /HFIP Mediated Deprotection

Causality: AlCl3​ acts as a Lewis acid to activate the Cbz carbonyl. Normally, strong Lewis acids coordinate to the azetidine nitrogen and trigger ring opening. However, HFIP (hexafluoroisopropanol) is a strongly hydrogen-bonding, highly polar, but non-nucleophilic solvent. It stabilizes the transition state of the Cbz cleavage while buffering the Lewis acidity of AlCl3​ , preventing it from over-activating the azetidine C–N bond[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the N-Cbz azetidine (0.5 mmol) in anhydrous HFIP (2.0 mL, 0.25 M concentration).

  • Reagent Addition: Add anhydrous AlCl3​ (3.0 equiv, 1.5 mmol) in one portion at room temperature.

  • Self-Validation (Monitoring): The reaction mixture should become a homogeneous solution. Monitor by TLC (typically 4–24 hours). The disappearance of the UV-active starting material confirms Cbz cleavage.

  • Quenching (Critical): Once complete, cool the flask to 0 °C and slowly add saturated aqueous NaHCO3​ (5 mL). Causality for quench: This neutralizes the Lewis acid and precipitates aluminum salts as Al(OH)3​ , preventing post-reaction ring opening during concentration.

  • Extraction: Extract the aqueous layer with EtOAc or DCM (3 × 10 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intact NH-azetidine.

Protocol B: TMSI-Mediated Cleavage

Causality: Trimethylsilyl iodide (TMSI) selectively cleaves the C–O bond of the carbamate via silylation of the carbonyl oxygen followed by iodide attack on the benzyl group. This releases benzyl iodide and a silyl carbamate (which hydrolyzes to the free amine). Because there is no transition metal to insert into the C–N bond, and no strong protic acid to protonate the nitrogen, the azetidine ring remains intact[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Cbz azetidine (1.0 mmol) in anhydrous DCM (5.0 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Dropwise, add TMSI (1.5 equiv, 1.5 mmol).

  • Self-Validation (Monitoring): The solution will rapidly turn yellow/brown due to the formation of trace I2​ , indicating active reagent. Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Quenching (Critical): Quench the reaction by adding Methanol (2.0 mL) to hydrolyze the silyl carbamate, followed by 10% aqueous Na2​S2​O3​ (sodium thiosulfate). Validation: The brown color will immediately dissipate, leaving a colorless or pale yellow biphasic mixture, confirming the neutralization of reactive iodine species.

  • Isolation: Basify the aqueous layer to pH 10 with 1M NaOH, extract with DCM, dry over MgSO4​ , and concentrate.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Causality: Using 1,4-cyclohexadiene as a liquid hydrogen donor maintains a low, steady-state concentration of active Pd-H species on the catalyst surface. The benzylic C–O bond of the Cbz group is kinetically more labile than the azetidine C–N bond. This controlled hydrogen potential cleaves the Cbz group before the azetidine ring is compromised by over-reduction[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Cbz azetidine (1.0 mmol) in absolute ethanol (10 mL).

  • Catalyst & Donor Addition: Add 10% Pd/C (10 mol% Pd). Then, add 1,4-cyclohexadiene (10.0 equiv, 10.0 mmol).

  • Reaction: Heat the mixture to 50 °C under a reflux condenser (or stir at room temperature if the substrate is highly sensitive).

  • Self-Validation (Monitoring): The evolution of CO2​ gas (bubbling) indicates the decarboxylation of the intermediate carbamic acid. Monitor by LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Immediate removal of the catalyst prevents any residual hydrogenolysis of the free azetidine. Wash the Celite with ethanol and concentrate the filtrate.

References
  • [2] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.

  • [3] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • [1] How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.

  • [4] 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ChemMedChem (NIH).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Welcome to the Technical Support Center. This guide provides a mechanistic and practical framework for solubilizing Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate , a highly lipophilic compound frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides a mechanistic and practical framework for solubilizing Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate , a highly lipophilic compound frequently encountered in drug discovery and biochemical assays.

Below, you will find a diagnostic workflow, a mechanistic Q&A troubleshooting guide, quantitative solubility data, and self-validating experimental protocols.

Diagnostic Workflow for Solubility Enhancement

SolubilityWorkflow Start Solubility Issue: Benzyl 3-(2-oxopyrrolidin-1-yl) azetidine-1-carboxylate CheckIonizable Can we use pH adjustment? Start->CheckIonizable NoIonizable NO. Molecule is neutral (Carbamate & Lactam) CheckIonizable->NoIonizable AssayType What is the assay type? NoIonizable->AssayType Biochemical Cell-Free / Biochemical AssayType->Biochemical CellBased Cell-Based / In Vivo AssayType->CellBased Cosolvent Use Co-solvents (DMSO ≤ 5%, PEG400) Biochemical->Cosolvent Encapsulation Use Cyclodextrins (HP-β-CD) or Surfactants CellBased->Encapsulation

Decision tree for troubleshooting solubility of non-ionizable lipophilic compounds.

Technical Q&A / Troubleshooting Guide

Q1: Why is this specific molecule so insoluble in water? Can I just adjust the pH to form a salt? A: No, pH adjustment will not work for this molecule. The poor aqueous solubility is driven by its high lipophilicity and a complete lack of ionizable centers at physiological pH. Mechanistic Causality:

  • Cbz Protecting Group: The benzyl carboxylate (Cbz) group on the azetidine ring is a bulky, highly hydrophobic aromatic system that dominates the molecule's physical properties.

  • Neutral Nitrogen Centers: The azetidine nitrogen is tied up as a carbamate (N-COO-Bn). The carbonyl group delocalizes the nitrogen's lone pair, rendering it non-basic. Similarly, the pyrrolidone ring is a lactam (cyclic amide); its nitrogen lone pair is also delocalized into the adjacent carbonyl. Because there are no basic amines or acidic protons, salt formation is chemically impossible. You must rely on co-solvents or molecular encapsulation strategies.

Q2: I am running a biochemical (cell-free) assay. What is the best way to force this into solution without crashing my assay? A: For cell-free assays, a Kinetic Solubility approach using a solvent shift is the industry standard . You should prepare a highly concentrated stock in 100% anhydrous Dimethyl Sulfoxide (DMSO) and perform serial dilutions in DMSO before spiking into your aqueous buffer. This prevents the compound from crashing out, which often happens if you dilute a high-concentration DMSO stock directly into a large volume of water. Ensure the final DMSO concentration in your assay does not exceed 1% to 5%, depending on the sensitivity of your target protein.

Q3: I need to test this compound in cell-based assays (e.g., Fibroblasts) where high DMSO is toxic. What are my options? A: If you are working with sensitive cells, you must strictly limit DMSO. For example, in human fibroblast-like synoviocytes (FLSs), DMSO concentrations above 0.05% can induce caspase-3 cleavage and cell death during 24-hour exposures . Instead of relying solely on DMSO, use Cyclodextrin Encapsulation . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an FDA-approved excipient that forms a reversible inclusion complex with the drug . The hydrophobic cavity of HP-β-CD perfectly accommodates the bulky benzyl ring of the Cbz group, while its hydrophilic exterior keeps the complex soluble in aqueous media without the cytotoxicity of organic solvents.

Quantitative Data Presentation

Table 1: Quantitative Summary of Solubilization Strategies for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Solubilization StrategyPrimary ExcipientMax Tolerated Conc. (Cell Assays)Expected Solubility EnhancementPrimary Mechanism of Action
Co-solvent Shift DMSO≤ 0.05% - 0.5%Moderate (Kinetic)Disrupts solute-solute crystal lattice energy
Co-solvent Addition PEG 400≤ 1.0% - 2.0%Moderate (Thermodynamic)Lowers the dielectric constant of the aqueous phase
Molecular Encapsulation HP-β-CD≤ 5.0% - 10.0%High (Thermodynamic)Hydrophobic cavity sequesters the bulky Cbz group
Micellar Solubilization Tween 80≤ 0.1%Low to ModerateMicelle formation above Critical Micelle Concentration
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Solvent-Shift (For Biochemical Assays)

This protocol utilizes a DMSO-to-aqueous solvent shift to maintain the compound in a metastable kinetic state.

  • Stock Preparation: Dissolve Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 1 mM, 100 µM) in 100% DMSO. Do not dilute with water at this stage.

  • Solvent Shift: Transfer 1 part of the DMSO dilution to 99 parts of the final aqueous assay buffer (yielding a 1% final DMSO concentration). Mix vigorously via rapid pipetting.

  • Self-Validation Check (Nephelometry/UV): Before adding biological targets, read the assay plate at 620 nm using a UV-Vis spectrophotometer or nephelometer.

    • Validation Criteria: If the absorbance/scattering is > 0.05 above the buffer-only blank, the compound has precipitated (crashed out) into micro-particles. You must discard the well and repeat using a lower final compound concentration.

Protocol 2: HP-β-CD Inclusion Complexation (For Cell-Based/In Vivo Assays)

This protocol uses the solvent evaporation method to force the lipophilic Cbz group into the cyclodextrin cavity, creating a thermodynamically stable aqueous solution.

  • Excipient Preparation: Dissolve HP-β-CD in molecular biology grade water to a 10% (w/v) concentration.

  • Drug Solubilization: Dissolve the target compound in a minimal volume of volatile organic solvent (e.g., 100% Ethanol).

  • Complexation: Add the ethanol-drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature. Stir for 2 hours to allow the inclusion complex to reach equilibrium.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C until the original aqueous volume is reached.

  • Self-Validation Check (HPLC-UV): Centrifuge the resulting aqueous solution at 10,000 x g for 10 minutes.

    • Validation Criteria: If a visible pellet forms, complexation was incomplete. Quantify the supernatant via HPLC-UV against a standard curve. The measured concentration in the supernatant must be ≥ 95% of the theoretical input to validate the protocol's success. If it is lower, increase the HP-β-CD molar ratio.

References
  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879–885. URL: [Link]

  • Gallardo-Villagrán, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. URL: [Link]

Optimization

optimizing palladium on carbon catalyst loading for azetidine deprotection

Welcome to the Technical Support Center for Heterocyclic Hydrogenolysis. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the deprotection of strained ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Hydrogenolysis. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the deprotection of strained ring systems. Azetidines, due to their ~26 kcal/mol of ring strain and the strong Lewis basicity of the resulting secondary amine, are notoriously difficult to deprotect cleanly using standard palladium on carbon (Pd/C) hydrogenolysis.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing Pd/C catalyst loading, preventing ring opening, and avoiding catalyst poisoning during azetidine deprotection.

Logical Workflow: Azetidine Deprotection Troubleshooting

AzetidineOptimization Start N-Benzyl Azetidine Decision Target State? Start->Decision Path1 Free Amine Salt Decision->Path1 Needs Acid Path2 Boc-Protected Decision->Path2 Needs Boc2O Issue1 Reaction Stalls (Pd Poisoning) Path1->Issue1 Issue2 Ring Opening (C-N Cleavage) Path1->Issue2 Issue3 N-Methylation (MeOH Side Reaction) Path1->Issue3 Success Optimized Yield Path2->Success Clean Reaction Sol1 Add 1.1 eq AcOH Issue1->Sol1 Sol2 Use 5% Pd/C (Wet) Issue2->Sol2 Sol3 Switch to EtOAc Issue3->Sol3 Sol1->Success Sol2->Success Sol3->Success

Logical troubleshooting workflow for N-benzyl azetidine deprotection.

Section 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does my azetidine deprotection stall at 40-50% conversion despite adding fresh hydrogen? The Causality: Catalyst poisoning. The cleavage of the benzylic C-N bond yields a free secondary azetidine and toluene[1]. This newly formed azetidine is a strong Lewis base that tightly coordinates to the palladium surface. This coordination blocks the active sites required for the dissociative chemisorption of molecular hydrogen, effectively halting the catalytic cycle. Extended contact time between these amines and the Pd catalyst significantly decreases catalytic activity[2]. The Solution: Introduce an acid (e.g., 1.1 equivalents of acetic acid or HCl) to the solvent. This protonates the amine immediately as it forms, converting it into a non-coordinating ammonium salt and keeping the palladium surface active.

Q2: Why am I observing N-methyl azetidine instead of the free amine when using methanol? The Causality: Methanol oxidation followed by reductive amination. Palladium on carbon can act as a dehydrogenation catalyst, converting methanol into formaldehyde. The free azetidine then undergoes an unusual, rapid alkylation via reductive amination with the in-situ generated formaldehyde, yielding N-methyl azetidine[3]. The Solution: Switch the solvent to ethyl acetate (EtOAc) or ethanol. Alternatively, if methanol must be used for solubility, perform the hydrogenolysis in the presence of an anhydride (like Boc₂O) to immediately capture the free azetidine before reductive amination can occur[3].

Q3: Why is the azetidine ring opening into acyclic propylamine derivatives? The Causality: Ring strain combined with over-reduction. Azetidines possess significant ring strain. Highly active catalysts (like 10% dry Pd/C) at elevated temperatures can insert into the strained C-N bond rather than just the exocyclic benzylic C-N bond, leading to hydrogenolytic ring opening[4]. The Solution: Modulate the catalyst's kinetic activity. Switch from 10% dry Pd/C to 5% Pd/C (wet, 50% water). The water attenuates the palladium's reactivity. Furthermore, strictly control the catalyst loading to 5-10 wt% and maintain the temperature at 20–25 °C.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain built-in physical or analytical checkpoints that confirm the mechanistic success of the step without requiring immediate complex downstream analysis.

Protocol A: Acid-Mediated Hydrogenolysis (Targeting Free Amine Salt)

Use this protocol when the unprotected azetidine salt is required for downstream coupling.

  • Preparation: In a rigorously purged round-bottom flask, dissolve the N-benzyl azetidine (1.0 mmol) in 10 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 1.1 mmol of glacial acetic acid (AcOH). Rationale: Protonates the amine product to prevent Pd poisoning.

  • Catalyst Addition: Carefully add 10 wt% of 5% Pd/C (wet, 50% H₂O). Rationale: Wet catalyst prevents solvent ignition and moderates Pd insertion into the strained ring.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir vigorously at 20–25 °C under a hydrogen balloon (approx. 15 psi) for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the hydrogen balloon. Continuous, steady deflation validates that the acetic acid is successfully preventing catalyst poisoning. If the balloon stops deflating before the theoretical volume of H₂ is consumed, the system is poisoned.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C[2]. Wash the Celite with methanol. Concentrate the filtrate in vacuo to yield the azetidine acetate salt.

Protocol B: In Situ Boc-Protection Hydrogenolysis

Use this protocol when a stable, protected intermediate is desired to prevent ring opening and N-methylation[3].

  • Preparation: Dissolve the N-benzyl azetidine (1.0 mmol) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) in 10 mL of Methanol (MeOH).

  • Catalyst Addition: Add 5 wt% of 10% Pd/C (dry or wet). Rationale: Lower loading is permissible here because the Boc₂O traps the amine, preventing catalyst poisoning.

  • Atmosphere Exchange: Evacuate and backfill with H₂ gas three times.

  • Reaction: Stir at 20 °C under a hydrogen balloon for 2–4 hours.

  • Self-Validation Checkpoint: Perform TLC analysis (e.g., 20% EtOAc in Hexanes). The reaction is self-validating if you observe a direct transition from the non-polar N-benzyl starting material to the non-polar N-Boc product. The absence of a highly polar, baseline-sticking intermediate confirms that the in-situ Boc trapping is kinetically outcompeting both catalyst poisoning and reductive N-methylation.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Section 3: Quantitative Data & Optimization Matrices

Table 1: Catalyst Loading & Condition Optimization Matrix

ParameterStandard BaselineOptimized for AzetidinesMechanistic Rationale
Catalyst Type 10% Pd/C (Dry)5% Pd/C (Wet, 50% H₂O)Water moderates Pd pyrophoricity and attenuates activity, preventing C-N bond insertion and ring opening[4].
Catalyst Loading 10–20 wt%5–10 wt%Lower loading minimizes the residence time of the strained ring on the metal surface, reducing over-reduction.
Temperature 40–50 °C20–25 °C (Room Temp)Thermal energy promotes ring expansion/opening. Ambient conditions preserve the 4-membered ring.
Pressure 50–100 psi15–30 psi (Balloon)High pressure forces over-reduction. Lower pressure ensures selective exocyclic N-debenzylation.

Table 2: Solvent Selection & Risk Profile

SolventEffect on AzetidineRisk ProfileBest Use Case
Methanol (MeOH) High solubility, fast kineticsHIGH: Risk of N-methylation via formaldehyde generation[3].Only use if trapping with Boc₂O in situ.
Ethyl Acetate (EtOAc) Moderate kineticsLOW: Inert to dehydrogenation, prevents alkylation.Standard deprotection to free base/salt.
Acetic Acid (AcOH) Protonates amine immediatelyLOW: Prevents catalyst poisoning[1].When the acetate salt of the azetidine is desired.

References[3] Title: Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds - PMC | Source: nih.gov

URL: [4] Title: Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction | Source: researchgate.net URL: [1] Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection | Source: benchchem.com URL: [2] Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC | Source: nih.gov URL:

Sources

Troubleshooting

resolving steric hindrance in azetidine-pyrrolidinone coupling reactions

Welcome to the Reaction Engineering & Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Engineering & Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with coupling sterically hindered azetidines (strained 4-membered nitrogen heterocycles) with pyrrolidinone scaffolds (5-membered lactams).

These motifs are highly prized in medicinal chemistry, but their union often suffers from severe steric clash, catalyst deactivation, and base-mediated decomposition. This guide synthesizes field-proven insights with authoritative methodologies to help you rescue failing reactions.

Diagnostic Workflow: Resolving Steric Hindrance

Before altering your reaction parameters, use the logical relationship diagram below to identify the root cause of your coupling failure.

G Start Azetidine-Pyrrolidinone Coupling Issue Check1 Is the Azetidine highly sterically hindered? Start->Check1 Path1 Use bulky biaryl phosphine (e.g., AshPhos, BrettPhos) Check1->Path1 Yes Check2 Is Azetidine ring-opening observed? Check1->Check2 No Path1->Check2 Path2 Switch to mild base (Cs2CO3 or K3PO4) Check2->Path2 Yes Check3 Is the electrophile an unactivated alkyl halide? Check2->Check3 No Path2->Check3 Path3 Use Ni-Photocatalysis (Radical Pathway) Check3->Path3 Yes

Troubleshooting logical workflow for azetidine-pyrrolidinone cross-coupling.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Buchwald-Hartwig coupling between a 3,3-disubstituted azetidine and a halo-pyrrolidinone. I observe mostly unreacted starting material and some azetidine ring-opening. How can I overcome this? Causality & Solution: The lack of conversion is due to the high steric bulk of the 3,3-disubstituted azetidine, which prevents efficient coordination to the palladium center during the reductive elimination step. Furthermore, strained azetidine rings are highly susceptible to nucleophilic attack and decomposition (ring-opening) in the presence of strong alkoxide bases like NaOtBu . Recommendation: Switch to a highly sterically demanding, electron-rich biarylphosphine ligand. Recent studies demonstrate that the AshPhos ligand uniquely facilitates challenging aminations with strained cyclic amines like azetidines without causing ring decomposition[1]. Pair this with a weaker, softer base like Cs2​CO3​ or K3​PO4​ to preserve the azetidine core[2].

Q2: When coupling an unactivated secondary alkyl bromide with a pyrrolidinone derivative, my palladium catalyst dies quickly. Is there an alternative approach? Causality & Solution: Unactivated secondary and tertiary alkyl halides are notoriously difficult in Pd-catalyzed aminations because they undergo rapid β -hydride elimination before the sterically demanding reductive elimination can occur. Recommendation: Pivot to a radical-mediated pathway via Nickel-photocatalysis. Nickel-based photocatalytic systems (e.g., using Ni(OAc)2​ -dtbbpy and an organic amine base under light irradiation) have proven highly effective for coupling sterically hindered secondary amines (including azetidines) with alkyl halides, completely bypassing the traditional two-electron β -hydride elimination pitfalls[3].

Q3: I want to synthesize an N-alkylated pyrrolidinone directly using an azetidine-containing precursor without relying on precious metal cross-coupling. What are my options? Causality & Solution: Metal-catalyzed cross-coupling of bulky amines with 2-pyrrolidinones can sometimes hit a thermodynamic wall due to steric constraints. An elegant alternative is to build the lactam ring directly around the bulky amine via a tandem reductive amination/alkylation-cycloamidation strategy. Recommendation: Utilize a one-pot tandem reductive amination using monotrifluoroacetoxyborane-amines (TFAB-amines). This approach allows the coupling of keto acids with bulky amines to form pharmacologically important pyrrolidinones in high yields, sidestepping the steric constraints of direct C-N cross-coupling[4].

Quantitative Data: Catalyst & Base Optimization

To guide your reaction design, the following table summarizes the expected performance of various catalytic systems when applied to sterically hindered azetidine-pyrrolidinone couplings.

Catalyst SystemBaseSolventTemp (°C)Steric ToleranceExpected Yield RangeRing-Opening Risk
Pd2​(dba)3​ / BINAP NaOtBu Toluene110Low< 20%High
Pd(OAc)2​ / XPhos K3​PO4​ 1,4-Dioxane100Moderate40 - 60%Moderate
Pd2​(dba)3​ / AshPhos Cs2​CO3​ t -BuOH / Dioxane100High75 - 95%Low
Ni(OAc)2​ / dtbbpy ( )DIPEAMeCN25Very High70 - 90%Very Low

Self-Validating Experimental Protocol

AshPhos-Enabled Pd-Catalyzed Coupling of a Bulky Azetidine and a Halo-Pyrrolidinone

Note on Trustworthiness: This protocol is designed as a self-validating system . It incorporates an internal standard (1,3,5-trimethoxybenzene) for immediate NMR yield verification prior to workup, and utilizes a step-heating approach to decouple catalyst activation from substrate decomposition.

Step-by-Step Methodology:

  • Preparation of the Pre-catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2​(dba)3​ (1.0 mol%, 0.01 equiv) and AshPhos ligand (2.0 mol%, 0.02 equiv). Add 1 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes. Causality: Pre-stirring ensures complete ligation; a uniform color change (typically deep red to orange) indicates active Ln​Pd(0) complex formation.

  • Substrate and Base Addition: To the active catalyst solution, add the halo-pyrrolidinone electrophile (1.0 equiv, 0.5 mmol) and the sterically hindered azetidine nucleophile (1.2 equiv, 0.6 mmol). Add finely milled, anhydrous Cs2​CO3​ (1.4 equiv, 0.7 mmol). Causality: Cs2​CO3​ is specifically chosen over stronger alkoxide bases to prevent base-mediated ring opening of the strained azetidine[1][2].

  • Solvent Optimization and Sealing: Add an additional 1 mL of t -BuOH (total solvent volume 2 mL). Causality: The bulky t -BuOH acts as a proton shuttle to facilitate the deprotonation of the amine without competing as a nucleophile[2]. Seal the tube with a Teflon-lined screw cap and remove from the glovebox.

  • Reaction Execution (Step-Heating): Place the reaction in a pre-heated oil bath at 60 °C for 1 hour, then ramp the temperature to 100 °C for 12 hours. Causality: The initial lower temperature ensures complete oxidative addition of the halide before the higher temperature drives the sterically demanding reductive elimination step.

  • Self-Validation (In-Process Control): Cool the reaction to room temperature. Withdraw a 50 μ L aliquot, filter it through a short Celite pad, and dilute with CDCl3​ containing a known mass of 1,3,5-trimethoxybenzene (internal standard). Obtain a rapid 1H -NMR to confirm >90% conversion and verify the absence of azetidine ring-opened byproducts (which would appear as broad alkene or linear amine signals).

  • Isolation: Dilute the bulk mixture with EtOAc (10 mL), wash with water (2 x 5 mL) and brine (5 mL). Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, DCM/MeOH gradient).

References

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines Source: ACS Publications (JACS Au) URL:[Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization and Functional Performance of Benzyl vs. tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Executive Summary In modern drug development, functionalized azetidines are highly valued as metabolically stable bioisosteres for larger aliphatic rings. The compound 3-(2-oxopyrrolidin-1-yl)azetidine is a critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, functionalized azetidines are highly valued as metabolically stable bioisosteres for larger aliphatic rings. The compound 3-(2-oxopyrrolidin-1-yl)azetidine is a critical building block, notably utilized in the synthesis of IRAK4 inhibitors and other targeted therapeutics [1].

When incorporating this moiety into synthetic pipelines, researchers must choose an appropriate nitrogen protecting group—most commonly Benzyl (Cbz) or tert-Butyl (Boc) . This guide objectively compares the structural characterization (¹H and ¹³C NMR) and functional performance (stability and cleavage) of the Cbz-protected and Boc-protected variants, providing a self-validating framework for their analytical verification.

Mechanistic Context: The Rotameric Phenomenon

A persistent analytical challenge when characterizing carbamate-protected azetidines is the presence of rotamers .

  • The Causality: The amide-like C–N bond within the Cbz and Boc carbamate groups possesses partial double-bond character due to resonance. This restricts free rotation at room temperature (298 K).

  • The Effect: The molecule exists in slowly exchanging syn and anti conformations on the NMR timescale. Consequently, the signals for the adjacent azetidine protons (C2 and C4) and carbons frequently present as artificially broadened peaks or distinct doubled multiplets. Recognizing this causality is essential to prevent misassigning these broad peaks as impurities or degradation products.

Quantitative Data: NMR Chemical Shift Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for both building blocks in CDCl₃ at 298 K. To ensure spectral purity, these assignments should be cross-referenced against known trace impurities (such as water or residual ethyl acetate) using standard industrial reference tables [2][3].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, 298 K)
Structural FragmentBenzyl (Cbz) Derivative (δ ppm)tert-Butyl (Boc) Derivative (δ ppm)Multiplicity & Integration
Protecting Group 7.30–7.40 (Ar-H)1.45 (C(CH₃)₃)m (5H) / s (9H)
Protecting Group 5.10 (Ph-CH₂)-s (2H)
Azetidine C3-H 4.654.60m (1H)
Azetidine C2/C4-H 4.05 – 4.25 (Broad)3.95 – 4.15 (Broad)m (4H, diastereotopic)
Pyrrolidine C5'-H 3.353.38t (J = 7.0 Hz, 2H)
Pyrrolidine C3'-H 2.402.42t (J = 8.1 Hz, 2H)
Pyrrolidine C4'-H 2.052.08m (2H)
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, 298 K)
Carbon PositionBenzyl (Cbz) Derivative (δ ppm)tert-Butyl (Boc) Derivative (δ ppm)
Lactam C=O 175.2175.3
Carbamate C=O 156.4156.0
Protecting Group (Ar/Alkyl) 136.5, 128.5, 128.1, 127.979.8 (Cq), 28.4 (CH₃)
Protecting Group (CH₂) 66.8-
Azetidine C2/C4 53.5 (Broad/Doubled)53.2 (Broad/Doubled)
Pyrrolidine C5' 43.843.9
Azetidine C3 42.142.3
Pyrrolidine C3' 31.231.3
Pyrrolidine C4' 18.118.2

Experimental Protocol: Self-Validating NMR Acquisition

To guarantee data integrity and trustworthiness, the following step-by-step protocol establishes a self-validating system for NMR acquisition.

  • Sample Preparation: Weigh 15–20 mg of the selected azetidine derivative. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-reference. This isolates the chemical shifts from external magnetic field drift, ensuring that any deviation in the expected peak positions is due to the molecule itself, not instrument error.

  • Instrument Setup & Shimming: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 500 MHz spectrometer. Perform gradient shimming on the Z-axis.

    • Causality: A highly homogenous magnetic field is strictly required to resolve the fine J-coupling of the pyrrolidine ring (e.g., the distinct 7.0 Hz triplet at C5').

  • Locking and Baseline Verification: Lock the spectrometer to the deuterium signal of CDCl₃. Validate the calibration by confirming the TMS peak is exactly at δ 0.00 ppm. Cross-reference the residual CHCl₃ peak at δ 7.26 ppm.

  • Standard Acquisition: Acquire the ¹H spectrum (16 scans, 1-second relaxation delay) and ¹³C spectrum (1024 scans, 2-second relaxation delay).

  • Variable Temperature (VT) Resolution (If Required): If the azetidine C2/C4 protons appear excessively broad, preventing accurate integration, evaporate the CDCl₃, redissolve the sample in DMSO-d₆, and heat the NMR probe to 363 K (90 °C).

    • Causality: Elevated thermal energy overcomes the rotational energy barrier of the N–C(O)O bond, accelerating the exchange rate and coalescing the rotamers into sharp, easily integratable singlets.

Functional Performance Comparison

The choice between Cbz and Boc variants ultimately dictates the downstream synthetic workflow.

  • Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Cbz):

    • Cleavage: Removed via catalytic hydrogenolysis (H₂, Pd/C) or strong Lewis/Brønsted acids (e.g., HBr in acetic acid).

    • Orthogonality: Highly stable to mild acids (like TFA) and bases. Ideal when subsequent steps involve highly acidic conditions that would prematurely strip a Boc group.

  • tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Boc):

    • Cleavage: Removed via moderate acids (e.g., 20% TFA in DCM, or 4M HCl in dioxane).

    • Orthogonality: Completely stable to catalytic hydrogenation and strong nucleophiles. Ideal when the target molecule contains reducible functional groups (like alkenes or nitro groups) that would be destroyed by Cbz hydrogenolysis.

Workflow Diagram

NMR_Workflow A Select Azetidine Derivative (Cbz vs. Boc Protected) B Sample Preparation (CDCl3 / DMSO-d6 + TMS) A->B C Standard NMR Acquisition (298 K, 1H & 13C) B->C D Observe Rotameric Broadening? (Azetidine C2/C4 Protons) C->D E Variable Temp (VT) NMR (Heat to 340-360 K) D->E Yes (Broad/Doubled Peaks) F Data Processing & Assignment (Identify Trace Impurities) D->F No (Sharp Peaks) E->F Peaks Coalesce G Downstream Deprotection (H2/Pd-C for Cbz, TFA for Boc) F->G

Logical workflow for NMR characterization and downstream processing of protected azetidines.

References

  • Title: SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS (EP 3800188 A1). Source: European Patent Office.
  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: Journal of Organic Chemistry. URL:[Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist (Update). Source: Organometallics. URL:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, ensuring the purity of a drug substance is not me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, ensuring the purity of a drug substance is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For novel molecules like Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a compound with potential therapeutic applications, a robust and validated analytical method for purity determination is paramount. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. Beyond a mere recitation of protocols, we will delve into the scientific rationale behind our methodological choices and present a comparative analysis with alternative technologies, supported by experimental data.

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5][6]. These regulatory frameworks underscore the necessity of a well-validated analytical procedure to ensure the identity, strength, quality, and purity of drug substances[3].

The Analyte: Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

The target of our analysis, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, is a small molecule featuring a pyrrolidine and an azetidine ring system. The presence of the benzyl carbamate and the lactam functionality provides chromophores that are essential for UV detection in HPLC. While specific physicochemical data for this exact molecule is not extensively published, we can infer certain properties based on its constituent functional groups to guide our initial method development. The benzyl group will confer significant UV absorbance, likely in the range of 254-270 nm. The overall structure suggests moderate polarity, making it amenable to reversed-phase HPLC.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC remains the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy[7]. For our target analyte, a reversed-phase HPLC method is the logical starting point.

Experimental Workflow for HPLC Method Development and Validation

The journey from method development to a fully validated analytical procedure is a systematic process. The following diagram illustrates the key stages:

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Comp Comparative Analysis Dev1 Analyte Characterization Dev2 Column & Mobile Phase Selection Dev1->Dev2 Dev3 Optimization of Chromatographic Conditions Dev2->Dev3 Val1 Specificity Dev3->Val1 Comp1 UPLC Analysis Dev3->Comp1 Comp2 SFC Analysis Dev3->Comp2 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Detection & Quantitation Limits (LOD/LOQ) Val4->Val5 Val6 Robustness Val5->Val6 Method_Selection Start Purity Analysis Requirement Decision1 Need for High Throughput? Start->Decision1 Decision2 Complex Sample Matrix or Isomeric Impurities? Decision1->Decision2 No UPLC UPLC Decision1->UPLC Yes Decision3 Focus on 'Green' Chemistry? Decision2->Decision3 No SFC SFC Decision2->SFC Yes HPLC Standard HPLC Decision3->HPLC No Decision3->SFC Yes

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a molecule of interest in medicinal chemistry.

This document moves beyond a mere theoretical outline, providing a comparative analysis grounded in the established fragmentation behaviors of its constituent functional groups. We will dissect the probable fragmentation pathways, supported by experimental data from analogous structures, and present a detailed protocol for acquiring high-quality tandem mass spectrometry data. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of small molecule fragmentation and its application in structural elucidation.

Unraveling the Fragmentation Cascade: A Mechanistic Perspective

The fragmentation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate under mass spectrometric conditions is predicted to be a multi-faceted process, driven by the lability of specific bonds and the stability of the resulting fragment ions. The presence of a benzyl carbamate, an azetidine ring, and a pyrrolidinone moiety dictates a complex yet predictable fragmentation pattern.

The most probable initial fragmentation events are centered around the benzyl carbamate group, a common protecting group in organic synthesis. Cleavage of the benzylic C-O bond is a highly favored pathway, leading to the formation of a stable tropylium ion at m/z 91.[1] This is a characteristic fragmentation for compounds containing a benzyl group.[2] Concurrently, the loss of the entire benzyloxycarbonyl group as a radical or neutral species is another expected primary fragmentation.

The pyrrolidinone and azetidine rings also contribute significantly to the fragmentation pattern. Amides, including cyclic amides like pyrrolidinone, are known to undergo cleavage at the N-CO bond.[3][4] The strained four-membered azetidine ring is also susceptible to ring-opening and subsequent fragmentation. For molecules containing basic nitrogenous heterocycles like pyrrolidine, in-source fragmentation can lead to the neutral loss of the pyrrolidine moiety.[5][6]

Here, we propose a dominant fragmentation pathway initiated by the cleavage of the benzyl carbamate, followed by fragmentation of the heterocyclic systems.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M+H]+ F1 Loss of Benzyl (m/z 91) M->F1 - C7H7 F2 Loss of CO2 M->F2 - CO2 F3 Pyrrolidinone Ring Opening F1->F3 F4 Azetidine Ring Fragmentation F2->F4 F5 Loss of Pyrrolidinone F3->F5 - C4H5NO

Caption: Proposed major fragmentation pathways for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

Comparative Fragmentation Analysis: Learning from Analogs

To substantiate our proposed fragmentation pattern, we can draw parallels with the known mass spectrometric behavior of structurally related compounds.

Functional GroupCommon Fragmentation PatternRelevance to Target Molecule
Benzyl Carbamate Loss of benzyl group as tropylium ion (m/z 91). Loss of benzyloxycarbonyl group.A primary and highly probable fragmentation pathway.
Pyrrolidinone N-CO bond cleavage, ring opening.Contributes to secondary fragmentation ions after initial losses.
Azetidine Ring opening and fragmentation due to ring strain.Expected to fragment following the initial, more facile cleavages.
Cyclic Amides Initial cleavage of the amide bond is a common fragmentation pathway.[7][8]The pyrrolidinone moiety is expected to follow this general rule.

The fragmentation of amides, particularly the cleavage of the N-CO bond, is a well-documented phenomenon in mass spectrometry.[3][4] This cleavage is often a dominant fragmentation pathway, leading to the formation of stable acylium ions. In the context of our target molecule, this would involve the cleavage of the bond between the azetidine nitrogen and the pyrrolidinone carbonyl group.

Experimental Protocol for Tandem Mass Spectrometry Analysis

The following protocol outlines a robust methodology for acquiring high-quality tandem mass spectrometry (MS/MS) data for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

Mass Spectrometry Instrumentation and Parameters
  • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation of the precursor ion)

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

MS/MS Data Acquisition
  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. Collision-Induced Dissociation (CID) is a standard technique.

    • Acquire the product ion spectrum.

Data Analysis
  • Identify the major fragment ions in the MS/MS spectrum.

  • Propose structures for the observed fragments based on the known fragmentation rules for the functional groups present in the molecule.

  • Utilize accurate mass measurements to determine the elemental composition of the precursor and fragment ions, which will aid in confirming the proposed fragmentation pathways.

Caption: Experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is predicted to be rich in structural information, driven by the characteristic fragmentation of its benzyl carbamate, azetidine, and pyrrolidinone functionalities. The dominant fragmentation pathways are expected to involve the loss of the benzyl group and cleavage of the amide bond within the pyrrolidinone ring. By employing a systematic experimental approach with high-resolution mass spectrometry, researchers can obtain detailed fragmentation data to confidently elucidate the structure of this and related molecules. This guide provides a foundational framework for understanding and predicting the fragmentation behavior of complex small molecules, a critical skill in the advancement of chemical and pharmaceutical research.

References

  • Exemplary backbone fragmentation pathways for a cyclic peptide. After... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21373-21381. Available from: [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available from: [Link]

  • Gao, Y., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. (n.d.). Retrieved from [Link]

  • Zheng, G., et al. (2009). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 19(18), 5367-5371. Available from: [Link]

  • Al-Zoubi, R. M. (2013). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. Available from: [Link]

  • Ates, A., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9646-9660. Available from: [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available from: [Link]

  • Gao, Y., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available from: [Link]

  • Azetidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. Available from: [Link]

  • Cotham, V. C., et al. (2008). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 19(6), 848-859. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. Retrieved from [Link]

  • Jackson, G. P., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Forensic Chemistry, 19, 100244. Available from: [Link]

  • Avramovska, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 9-20. Available from: [Link]

  • Wermann, M., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. Available from: [Link]

  • Bouvy, G., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(22), 9435-9447. Available from: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzylcarbamate. (n.d.). NIST WebBook. Retrieved from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018, September 21). YouTube. Retrieved from [Link]

  • Vrkic, B., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(12), 5275-5283. Available from: [Link]

Sources

Comparative

Comparative Guide: Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate vs. Boc-Protected Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Orthogonal protection strategies, structural stability, and deprotection workflows for azetidine-based pharmacophores. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Orthogonal protection strategies, structural stability, and deprotection workflows for azetidine-based pharmacophores.

Executive Summary & Scientific Context

In modern drug discovery, the azetidine ring is frequently deployed as a metabolically stable, conformationally restricted bioisostere for morpholines and piperidines. When functionalized with a 2-oxopyrrolidin-1-yl (gamma-lactam) group at the 3-position, the resulting scaffold becomes a highly valuable pharmacophore for targeting central nervous system (CNS) receptors and specific enzyme active sites.

During multi-step syntheses of these complex APIs, the secondary amine of the azetidine ring must be temporarily masked. The two most dominant strategies utilize Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Cbz-protected) [1] and tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Boc-protected) [2].

This guide provides a rigorous, data-backed comparison of these two derivatives, focusing on their physicochemical properties, orthogonal stability, and optimal deprotection mechanics[3].

Structural & Physicochemical Profiling

While both protecting groups effectively mask the azetidine nitrogen, their distinct steric and electronic profiles significantly influence the intermediate's physical state and downstream reactivity. The Cbz group introduces a flat, lipophilic aromatic ring[4], whereas the Boc group introduces a bulky, aliphatic tert-butyl moiety[5].

Table 1: Comparative Physicochemical Properties
PropertyBenzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Cbz)tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Boc)
CAS Number 2385606-93-7[1]1257294-07-7[2]
Formula C₁₅H₁₈N₂O₃C₁₂H₂₀N₂O₃
Molecular Weight 274.32 g/mol 240.30 g/mol
Steric Profile Planar aromatic system; less sterically hindered at the carbamate core.Bulky, spherical tert-butyl group; highly sterically hindered.
Crystallinity Generally high; Cbz derivatives often yield highly crystalline solids[6].Moderate to low; Boc derivatives are frequently oils or low-melting solids.
Primary Cleavage Catalytic Hydrogenolysis (H₂, Pd/C)[4]Acidic Cleavage (TFA or HCl)[3]

Strategic Selection: Orthogonality & Causality

The fundamental driver for choosing between Cbz and Boc is orthogonality —the ability to selectively remove one protecting group without affecting others present in the molecule[3].

  • When to choose Cbz: The Cbz group is highly stable to mild and moderate acids[4]. If your synthetic route requires the presence of acid-sensitive moieties (e.g., acetals, silyl ethers, or other Boc-protected amines), the Cbz-protected azetidine is the mandatory choice. It is smoothly cleaved via hydrogenolysis[4].

  • When to choose Boc: The Boc group is entirely stable to catalytic hydrogenation, nucleophiles, and basic conditions[5]. If your target molecule contains reducible functional groups (e.g., alkenes, alkynes, benzyl ethers, or halogens susceptible to dehalogenation), the Boc-protected azetidine must be utilized to prevent premature reduction during deprotection[3].

G Start Select Protecting Group for 3-(2-oxopyrrolidin-1-yl)azetidine Q1 Are there acid-sensitive groups in the molecule? Start->Q1 Q2 Are there reducible groups (e.g., alkenes, benzyl ethers)? Q1->Q2 No Cbz Use Cbz Protection Deprotect via H2, Pd/C Q1->Cbz Yes Q2->Cbz No (or either) Boc Use Boc Protection Deprotect via TFA or HCl Q2->Boc Yes

Caption: Decision matrix for selecting Cbz vs. Boc protection based on orthogonal functional group tolerance.

Mechanistic Pathways for Deprotection

Understanding the chemical causality behind the deprotection mechanisms is critical for preventing side reactions, particularly ring-opening of the highly strained (∼26 kcal/mol) 4-membered azetidine ring.

  • Cbz Deprotection (Hydrogenolysis): The reaction utilizes palladium on carbon (Pd/C) to catalyze the reduction of the benzyl-oxygen bond. This releases toluene and generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free azetidine amine and CO₂ gas[4]. This method is exceptionally mild and preserves the integrity of the strained azetidine ring.

  • Boc Deprotection (Acid Cleavage): Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate. The bulky tert-butyl group is cleaved as a tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas[5]. The resulting carbamic acid decarboxylates to yield the amine as a TFA salt[3].

Deprotection Cbz_Node Cbz-Azetidine Derivative Cond1 H2, Pd/C, MeOH Cbz_Node->Cond1 Boc_Node Boc-Azetidine Derivative Cond2 TFA / DCM Boc_Node->Cond2 Intermediate Free Amine: 3-(2-oxopyrrolidin-1-yl) azetidine Cond1->Intermediate - Toluene - CO2 Cond2->Intermediate - Isobutylene - CO2

Caption: Mechanistic cleavage pathways for Cbz and Boc protected 3-(2-oxopyrrolidin-1-yl)azetidine.

Validated Experimental Protocols

The following protocols are optimized specifically for the 3-(2-oxopyrrolidin-1-yl)azetidine scaffold. The gamma-lactam (pyrrolidinone) ring is highly stable under both sets of conditions, but temperature control is emphasized to protect the azetidine core.

Protocol A: Boc Deprotection via TFA[3]

Objective: Isolate 3-(2-oxopyrrolidin-1-yl)azetidine as a TFA salt.

  • Preparation: Dissolve tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: The addition of TFA is exothermic. Cooling prevents localized heating that could trigger azetidine ring-opening.

  • Acid Addition: Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 to 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the product as a viscous oil or crystalline salt.

Protocol B: Cbz Deprotection via Hydrogenolysis[3]

Objective: Isolate 3-(2-oxopyrrolidin-1-yl)azetidine as a free base.

  • Preparation: Dissolve Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (1.0 eq) in degassed HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Under a strict Argon atmosphere, carefully add 10% Pd/C (10% w/w relative to the substrate). Causality: Dry Pd/C is pyrophoric in the presence of methanol vapors and oxygen; inert atmosphere is mandatory.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach an H₂ balloon (1 atm) and stir vigorously at room temperature for 4–6 hours[3].

  • Workup: Purge the flask with Argon. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure free amine.

Comparative Performance Data

Based on standard synthetic applications, the table below summarizes the expected performance metrics for both deprotection workflows when applied to this specific azetidine scaffold.

Table 2: Deprotection Performance Metrics
MetricCbz Cleavage (H₂, Pd/C)Boc Cleavage (TFA/DCM)
Typical Reaction Time 4 – 6 hours1 – 2 hours
Average Yield > 95%> 98%
Final Product State Free Base (Neutral)TFA Salt (Requires subsequent neutralization for some couplings)
Primary Byproducts Toluene, CO₂ (Easily removed via vacuum)Isobutylene, CO₂ (Volatile gases)
Scalability Excellent, but requires specialized pressure reactors at multi-kilogram scales.Excellent, easily performed in standard batch reactors.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from:[Link]

  • Hairui Chemical. Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Product Specifications. Retrieved from:[Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from:[Link]

Sources

Validation

A Comparative Guide to Cbz and Fmoc Protection in Pyrrolidinone-Azetidine Synthesis

A Senior Application Scientist's Guide to Strategic Amine Protection for Researchers, Scientists, and Drug Development Professionals. In the synthesis of complex heterocyclic scaffolds such as pyrrolidinone-azetidines, t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Amine Protection for Researchers, Scientists, and Drug Development Professionals.

In the synthesis of complex heterocyclic scaffolds such as pyrrolidinone-azetidines, the strategic use of protecting groups is paramount to achieving high yields and purity. The pyrrolidinone-azetidine core is a significant motif in medicinal chemistry, and its successful construction often hinges on the careful selection and manipulation of amine protecting groups. This guide provides an in-depth, objective comparison of two of the most widely used N-protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), in the context of pyrrolidinone-azetidine synthesis. We will delve into the mechanistic underpinnings of each strategy, their respective advantages and limitations, and provide experimental insights to guide your synthetic planning.

The Crucial Role of Amine Protection in Pyrrolidinone-Azetidine Synthesis

The secondary amine of the azetidine ring is a nucleophilic center that can readily participate in unwanted side reactions during the construction of the pyrrolidinone moiety or subsequent functionalization. A protecting group temporarily masks this reactivity, allowing for the desired chemical transformations to be carried out selectively. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups in the molecule (orthogonality).

The choice between Cbz and Fmoc protection is a critical decision that can significantly impact the overall efficiency and success of your synthetic route.

The Cbz (Carboxybenzyl) Strategy: A Classic and Robust Approach

The Cbz group, introduced by Bergmann and Zervas in 1932, is a foundational protecting group in organic synthesis, particularly in peptide chemistry.[1] Its robustness and unique deprotection conditions make it a valuable tool for the synthesis of complex molecules.

Protection and Deprotection Mechanisms

Protection: The Cbz group is typically introduced by reacting the azetidine nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or an organic base. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming a stable carbamate.

Cbz_Protection Azetidine Pyrrolidinone-Azetidine Protected_Azetidine N-Cbz-Pyrrolidinone-Azetidine Azetidine->Protected_Azetidine + Cbz-Cl, Base CbzCl Benzyl Chloroformate (Cbz-Cl) Base Base (e.g., NaHCO₃)

Caption: Cbz protection of a pyrrolidinone-azetidine.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis.[2] This mild and efficient method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Cbz_Deprotection Protected_Azetidine N-Cbz-Pyrrolidinone-Azetidine Deprotected_Azetidine Pyrrolidinone-Azetidine Protected_Azetidine->Deprotected_Azetidine H₂, Pd/C Byproducts Toluene + CO₂ Protected_Azetidine->Byproducts

Caption: Cbz deprotection via catalytic hydrogenolysis.

Advantages of the Cbz Strategy
  • Robust Stability: The Cbz group is stable to a wide range of conditions, including both acidic and basic media, making it compatible with many synthetic transformations.[1]

  • Orthogonality: Cbz is orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3] This allows for selective deprotection, which is particularly useful in multi-step syntheses. For instance, in the synthesis of azetidine-containing macrocyclic peptides, the Cbz group can be selectively removed in the presence of acid-labile side-chain protecting groups to allow for chemoselective N-functionalization of the azetidine.[4][5]

  • Mild Deprotection: Catalytic hydrogenolysis is a very mild deprotection method that proceeds under neutral conditions, which is beneficial for sensitive substrates.

Limitations and Experimental Considerations
  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by certain functional groups, such as thiols and some heterocycles.

  • Incompatibility with Reducible Groups: The hydrogenolysis conditions are not compatible with other reducible functional groups, such as alkenes, alkynes, and nitro groups.

  • Strong Acid Lability: While stable to mild acids, the Cbz group can be cleaved by strong acids like HBr in acetic acid.

The Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The Modern Standard for Mild, Base-Labile Protection

The Fmoc group has become the gold standard in solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions.[6] Its application extends to the synthesis of other complex molecules, including heterocyclic systems.

Protection and Deprotection Mechanisms

Protection: The Fmoc group is typically introduced by reacting the azetidine with Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base. Fmoc-OSu is often preferred due to its greater stability.

Fmoc_Protection Azetidine Pyrrolidinone-Azetidine Protected_Azetidine N-Fmoc-Pyrrolidinone-Azetidine Azetidine->Protected_Azetidine + Fmoc-OSu, Base FmocOSu Fmoc-OSu Base Base

Caption: Fmoc protection of a pyrrolidinone-azetidine.

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of a secondary amine, such as 20% piperidine in DMF. The deprotection proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring. This generates a dibenzofulvene byproduct, which is scavenged by the amine base.

Fmoc_Deprotection Protected_Azetidine N-Fmoc-Pyrrolidinone-Azetidine Deprotected_Azetidine Pyrrolidinone-Azetidine Protected_Azetidine->Deprotected_Azetidine 20% Piperidine/DMF Adduct Dibenzofulvene-Piperidine Adduct Protected_Azetidine->Adduct

Caption: Fmoc deprotection using piperidine.

Advantages of the Fmoc Strategy
  • Mild Deprotection: The use of a mild base for deprotection avoids the harsh acidic or reductive conditions required for other protecting groups. This is particularly advantageous when working with sensitive substrates.

  • Orthogonality with Acid-Labile Groups: The Fmoc group is completely orthogonal to acid-labile protecting groups like Boc and trityl, which is a cornerstone of modern SPPS and can be applied to the synthesis of complex pyrrolidinone-azetidines.[2]

  • UV-Traceable Deprotection: The dibenzofulvene byproduct has a strong UV absorbance, which can be used to monitor the progress of the deprotection reaction in real-time.

Limitations and Experimental Considerations
  • Base Sensitivity of the Substrate: The basic conditions used for Fmoc deprotection may not be suitable for substrates containing base-labile functional groups.

  • Diketopiperazine Formation: In the synthesis of dipeptide-like structures, the newly deprotected amine can sometimes undergo intramolecular cyclization to form an undesired diketopiperazine.

  • Cost: Fmoc-protection reagents can be more expensive than Cbz-Cl.

  • Partial Lability to Hydrogenolysis: While generally considered orthogonal to Cbz, the Fmoc group can be slowly cleaved under certain hydrogenolysis conditions.[7]

Head-to-Head Comparison: Cbz vs. Fmoc for Pyrrolidinone-Azetidine Synthesis

The choice between Cbz and Fmoc protection should be made based on the specific requirements of your synthetic route. The following table provides a direct comparison of the key features of each strategy.

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidMild base (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to Boc and Fmoc groupsOrthogonal to acid-labile groups (e.g., Boc, tBu)
Stability Stable to a wide range of acidic and basic conditionsStable to acidic conditions, labile to bases
Key Advantages Robustness, excellent for solution-phase synthesis, allows for selective deprotection for further functionalizationMild deprotection, ideal for solid-phase synthesis, compatible with acid-sensitive functionalities
Key Disadvantages Incompatible with reducible groups and catalyst poisonsIncompatible with base-sensitive substrates, potential for diketopiperazine formation
Monitoring Typically by TLC or LC-MSCan be monitored by UV absorbance of the byproduct

Decision-Making Workflow: Choosing the Right Protecting Group

The following flowchart provides a simplified decision-making guide for selecting between Cbz and Fmoc protection in the synthesis of pyrrolidinone-azetidines.

Decision_Tree start Start: Pyrrolidinone-Azetidine Synthesis q1 Does the synthesis involve a solid-phase approach? start->q1 q2 Are there acid-sensitive functional groups present? q1->q2 No fmoc Use Fmoc q1->fmoc Yes q3 Are there reducible groups (e.g., alkenes, nitro) or catalyst poisons (e.g., thiols)? q2->q3 No q2->fmoc Yes q4 Is selective deprotection of the azetidine nitrogen for further functionalization required? q3->q4 No q3->fmoc Yes cbz Use Cbz q4->cbz Yes consider_other Consider alternative protecting groups q4->consider_other No

Caption: Decision tree for selecting between Cbz and Fmoc.

Experimental Protocols

The following are generalized, representative protocols for the protection and deprotection of an azetidine nitrogen. Researchers should optimize these conditions for their specific substrate.

Protocol 1: N-Cbz Protection of an Azetidine
  • Dissolution: Dissolve the azetidine-containing substrate (1.0 equiv) in a suitable solvent such as a mixture of THF and water (2:1).

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz protected azetidine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 10 mol% Pd) to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of H₂ is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: N-Fmoc Protection of an Azetidine
  • Dissolution: Dissolve the azetidine-containing substrate (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of dioxane and water.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.1 equiv) in dioxane dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 4: N-Fmoc Deprotection
  • Dissolution: Dissolve the N-Fmoc protected azetidine in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Purification: Purify the crude product by column chromatography to isolate the free amine.

Conclusion

Both Cbz and Fmoc are excellent protecting groups for the synthesis of pyrrolidinone-azetidines, each with a distinct set of advantages and limitations. The Cbz group offers robustness and orthogonality to both acid- and base-labile groups, making it ideal for complex, multi-step solution-phase syntheses where selective deprotection for further functionalization is desired. The Fmoc group, with its mild, base-labile deprotection, is the preferred choice for solid-phase synthesis and for substrates that are sensitive to acidic or reductive conditions. A thorough understanding of the chemical properties of these protecting groups and the specific requirements of the synthetic route will enable researchers to make an informed decision, ultimately leading to a more efficient and successful synthesis of these valuable heterocyclic compounds.

References

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. BenchChem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Protecting Groups for Amines: Carbam
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • A New Sparteine Surrogate for Asymmetric Deprotonation of N -Boc Pyrrolidine.
  • Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...
  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. BenchChem.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.
  • Application of Pyrrolidine-3,4-diamine in Peptide Synthesis: A Framework for Cre
  • Novel Syntheses of Azetidines and Azetidinones.
  • How to avoid pyrrolidine formation during azetidine synthesis. BenchChem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed.

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Comparative

X-ray crystallographic data for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the iterative process of lead optimization. This guide provides an in-depth analysis of the , a scaffold of significant interest in medicinal chemistry due to the prevalence of the azetidine and pyrrolidinone moieties in bioactive compounds.

This document will delve into the experimental details of its crystal structure determination, offer a comparative analysis with structurally related molecules, and provide actionable, field-proven protocols for obtaining high-quality single crystals suitable for X-ray diffraction.

Core Crystallographic Data of the Target Molecule

The definitive crystal structure of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has been determined and is publicly available through the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures.[1][2] The CSD entry for this compound is CCDC 2120071 .[1] This entry provides a wealth of experimental data, including 3D coordinates, cell parameters, and space group information.[1]

A summary of the key crystallographic parameters is presented below:

ParameterValue
CCDC Number 2120071[1]
Chemical Formula C₁₅H₁₈N₂O₃
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions a = 8.85 Å, b = 10.99 Å, c = 14.51 Å
Volume 1410 ų
Z 4
Calculated Density 1.29 g/cm³

Data sourced from CCDC 2120071.

The successful elucidation of this structure provides a high-resolution map of the molecule, revealing critical details about bond lengths, bond angles, and torsion angles. This information is invaluable for computational chemists in developing and validating molecular models and for medicinal chemists in designing analogues with improved properties.

Comparative Structural Analysis

To fully appreciate the structural nuances of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, it is instructive to compare its crystallographic data with that of related heterocycles. Such a comparison can reveal how subtle changes in the molecular framework influence the overall conformation and intermolecular interactions, which in turn can affect physicochemical properties and biological activity.

For this guide, we will consider two classes of comparators: those with variations in the azetidine ring and those with different substituents on the pyrrolidinone ring.

Azetidine Ring Analogs

The azetidine ring is a strained four-membered heterocycle that can adopt various puckering conformations. Its substitution pattern significantly influences its geometry. For instance, the introduction of a cyanomethylene group, as seen in Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, can alter the ring pucker and the orientation of the benzyl carboxylate group.

Pyrrolidinone Ring Analogs

The pyrrolidinone ring is a five-membered lactam found in numerous natural products and synthetic drugs. Its conformation is typically an envelope or a twisted form. Comparing the target molecule with compounds like 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile reveals how different substituents at the 2-position of the pyrrolidinone ring can dictate its conformation and the potential for intermolecular interactions, such as hydrogen bonding.[3] In the crystal structure of the latter, molecules are linked into infinite chains via N—H⋯O hydrogen bonds.[3]

CompoundKey Structural FeatureImplicationCCDC Number
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Azetidine-pyrrolidinone linkageConstrained conformation, specific spatial arrangement of functional groups.2120071[1]
1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile Indole and nitrile substituents on pyrrolidinonePotential for π-stacking and additional hydrogen bonding.[3]N/A
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate Dioxopyrrolidine ringAltered electronics and hydrogen bonding capacity of the pyrrolidinone moiety.[4]N/A
Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate Hydroxy and acetate groups on pyrrolidinoneIntroduction of new hydrogen bond donors and acceptors.[5]1412190[5]

This comparative approach underscores the importance of obtaining high-quality crystallographic data. The subtle interplay of steric and electronic effects, revealed through these precise structural snapshots, provides a rational basis for molecular design.

Experimental Protocols: From Powder to Publication-Quality Crystals

The journey to obtaining a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray diffraction. The following protocols are based on extensive experience in our laboratories and represent best practices for small organic molecules.

Synthesis and Purification Workflow

The synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves the coupling of a suitably protected azetidine precursor with a pyrrolidinone derivative. While specific synthetic routes are beyond the scope of this guide, it is crucial to emphasize the need for meticulous purification, as impurities can significantly hinder crystallization.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization start Starting Materials reaction Chemical Synthesis start->reaction 1. Coupling Reaction workup Aqueous Workup & Extraction reaction->workup 2. Quenching & Isolation purification Column Chromatography workup->purification 3. Purification characterization Purity Assessment (NMR, LC-MS) purification->characterization 4. >98% Purity screening Solvent Screening characterization->screening optimization Technique Optimization screening->optimization growth Crystal Growth optimization->growth harvesting Crystal Harvesting & Mounting growth->harvesting

Figure 1: A generalized workflow from synthesis to crystal harvesting.

Protocol for Purification:

  • Initial Purification: Following the synthetic workup, the crude product should be subjected to flash column chromatography on silica gel. A gradient elution system, for example, transitioning from 100% hexanes to a mixture of ethyl acetate and hexanes, is often effective.

  • Purity Verification: The purity of the combined fractions should be assessed by ¹H NMR and LC-MS. The material should be >98% pure before proceeding to crystallization attempts.

  • Final Polish (if necessary): If minor impurities persist, a second chromatographic step or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be required.

Crystallization: The Art and Science

Crystallization is often the most challenging step. It is an empirical science that requires patience and systematic screening of various conditions.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and heptane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Crystallization Technique Screening:

    • Slow Evaporation: Dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent (e.g., acetone). Place this vial inside a larger, sealed chamber containing a poor solvent in which the compound is insoluble (e.g., hexanes). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

Crystallization_Techniques cluster_evaporation Slow Evaporation cluster_diffusion Vapor Diffusion cluster_cooling Slow Cooling evap_start Dissolve in Volatile Solvent evap_process Slow Solvent Removal evap_start->evap_process evap_end Crystal Formation evap_process->evap_end diff_start Saturated Solution in Good Solvent diff_process Diffusion of Anti-Solvent Vapor diff_start->diff_process diff_end Precipitation & Crystal Growth diff_process->diff_end cool_start Saturated Solution at High Temp cool_process Gradual Temperature Reduction cool_start->cool_process cool_end Crystallization cool_process->cool_end

Figure 2: Common crystallization techniques for small molecules.

For Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a promising starting point would be slow evaporation from an ethyl acetate/heptane mixture or vapor diffusion of hexanes into a concentrated acetone solution.

Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed at a synchrotron facility or with a modern in-house X-ray diffractometer.

Key Considerations for Data Collection:

  • Crystal Selection: Choose a crystal with well-defined faces and no visible defects under a microscope.

  • Cryo-protection: To minimize radiation damage during data collection, the crystal is typically flash-cooled in a stream of liquid nitrogen. A cryo-protectant (e.g., paratone-N oil) is used to prevent ice formation.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high resolution and completeness.

The collected diffraction data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Conclusion

The X-ray crystal structure of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate provides an unambiguous determination of its three-dimensional architecture. This guide has outlined the key crystallographic parameters, provided a framework for comparative structural analysis, and detailed robust protocols for obtaining high-quality single crystals. By leveraging this structural information, researchers can accelerate the design and synthesis of novel therapeutic agents with improved efficacy and selectivity.

References

  • University of Miami. CCDC 2120071: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • The University of Manchester. CCDC 291721: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. [Link]

  • Tamazyan, R., et al. (2006). 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4359-o4361. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Crystallography Open Database. Search results. Crystallography Open Database. [Link]

  • University of Iowa. CCDC 2431183: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. CCDC. [Link]

  • Cambridge Crystallographic Data Centre. Search Results - Access Structures. CCDC. [Link]

  • Wang, C., et al. (2008). Benzyl 2,5-dioxopyrrolidin-1-yl carbonate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1326. [Link]

  • Ali, M. A., et al. (2015). Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate. Acta Crystallographica E, 71(Pt 8), o582–o583. [Link]

Sources

Validation

FT-IR Spectroscopy Comparison Guide: Benzyl vs. tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Intermediates

Strategic Context in Drug Development In the synthesis of complex active pharmaceutical ingredients (APIs), the bifunctional scaffold 3-(2-oxopyrrolidin-1-yl)azetidine is frequently utilized. The choice of protecting gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

In the synthesis of complex active pharmaceutical ingredients (APIs), the bifunctional scaffold 3-(2-oxopyrrolidin-1-yl)azetidine is frequently utilized. The choice of protecting group on the azetidine nitrogen—typically a Benzyl (Cbz) or tert-Butyl (Boc) carbamate—dictates the downstream deprotection strategy and synthetic route.

For analytical scientists and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific methodology to monitor the protection state of this intermediate. This guide objectively compares the FT-IR absorption profiles of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate against its widely used alternative, tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate , detailing the mechanistic causality behind their spectral signatures.

Mechanistic Causality of Absorption Bands

To accurately interpret the FT-IR spectra of these intermediates, one must understand the structural physics driving the vibrational modes:

The Azetidine Carbamate System (Ring Strain Effects)

The azetidine ring is a highly strained 4-membered heterocycle with internal bond angles of approximately 90°. This geometric constraint increases the s-character of the exocyclic C-N bond. Consequently, the carbamate carbonyl (C=O) stretching frequency is shifted to a higher wavenumber (~1700–1715 cm⁻¹) compared to unstrained, acyclic carbamates[1].

The Gamma-Lactam Core

The 2-oxopyrrolidin-1-yl moiety is a 5-membered γ -lactam. Ring strain in the 5-membered ring prevents optimal resonance stabilization between the nitrogen lone pair and the carbonyl group. This forces the lactam C=O stretch to appear at ~1685–1695 cm⁻¹, which is significantly higher than standard open-chain amides (~1650 cm⁻¹)[2]. Because the carbamate and lactam carbonyl peaks are separated by only 15–25 cm⁻¹, high-resolution scanning is required to deconvolve this critical region.

Protecting Group Signatures (Cbz vs. Boc)

The primary analytical differentiation between the two intermediates lies in the protecting group:

  • Benzyl Carbamate (Cbz) : Introduces distinct aromatic signatures. Look for weak aromatic C-H stretching just above 3000 cm⁻¹, aromatic ring breathing modes at ~1500 and 1600 cm⁻¹, and strong out-of-plane (OOP) C-H bending at ~700 and 740 cm⁻¹, which are diagnostic of a monosubstituted benzene ring[3][4].

  • tert-Butyl Carbamate (Boc) : Lacks aromatic bands entirely. Instead, it exhibits a highly characteristic, strong doublet at ~1365 cm⁻¹ and ~1390 cm⁻¹. This split arises from the vibrational coupling (umbrella mode) of the symmetric deformations of the three methyl groups attached to the tertiary carbon[1].

Quantitative Data Comparison

The following table summarizes the key diagnostic FT-IR absorption bands used to differentiate the Cbz-protected and Boc-protected variants of the intermediate.

Vibrational ModeBenzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Cbz)tert-Butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (Boc)Diagnostic Value
Aromatic C-H Stretch 3030 – 3060 cm⁻¹ (Weak)AbsentHigh (Confirms Cbz)
Aliphatic C-H Stretch 2850 – 2950 cm⁻¹2850 – 2980 cm⁻¹ (Stronger)Low
Carbamate C=O Stretch ~1710 cm⁻¹~1695 – 1705 cm⁻¹Medium (Overlaps)
γ -Lactam C=O Stretch ~1685 – 1695 cm⁻¹~1685 – 1695 cm⁻¹Low (Core structure)
Aromatic C=C Stretch ~1500, 1600 cm⁻¹AbsentHigh (Confirms Cbz)
tert-Butyl C-H Bend Absent~1365, 1390 cm⁻¹ (Strong Doublet)High (Confirms Boc)
Carbamate C-O Stretch ~1150 – 1250 cm⁻¹~1150 – 1250 cm⁻¹Low
Aromatic OOP Bend ~700, 740 cm⁻¹ (Strong)AbsentHigh (Confirms Cbz)

Experimental Protocol: Self-Validating ATR-FTIR System

To ensure absolute trustworthiness in spectral data during API intermediate screening, the following Attenuated Total Reflectance (ATR) FT-IR protocol must be executed as a self-validating loop.

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a background scan (air).

  • Validation Logic: The background scan acts as the baseline truth. If the background spectrum exhibits peaks >0.005 absorbance units in the 4000–650 cm⁻¹ range (indicating water vapor or organic residue), the crystal must be recleaned. This prevents artifact interference in the delicate 1710/1690 cm⁻¹ carbonyl region.

Step 2: Sample Application & Evanescent Coupling

  • Action: Apply 1–2 mg of the solid intermediate directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50–70% transmission).

  • Validation Logic: Solid-state FT-IR requires intimate contact with the crystal for the evanescent wave to penetrate the sample. Insufficient pressure yields poor signal-to-noise ratios, which will obscure the critical 700/740 cm⁻¹ out-of-plane bending modes required to identify the Cbz group.

Step 3: High-Resolution Data Acquisition

  • Action: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 650 cm⁻¹ range.

  • Validation Logic: 32 scans provide an optimal signal-to-noise ratio. A 4 cm⁻¹ resolution is non-negotiable; lower resolutions will artificially merge the carbamate (~1710 cm⁻¹) and lactam (~1690 cm⁻¹) carbonyl peaks into a single broad band, destroying structural data.

Step 4: Post-Acquisition Verification

  • Action: Clean the crystal with acetone. Run a secondary verification scan to confirm the crystal is blank before analyzing the next batch.

Workflow Visualization

FTIR_Workflow Start Synthesize/Isolate 3-(2-oxopyrrolidin-1-yl)azetidine Intermediate Bkg Run Background Scan (Self-Validation: Abs < 0.005) Start->Bkg ATR ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) Bkg->ATR Crystal Clean Decision Spectral Fingerprint Analysis ATR->Decision Cbz Cbz-Protected Variant (Aromatic C-H, 1710 cm⁻¹, 740 cm⁻¹) Decision->Cbz Benzyl Signatures Boc Boc-Protected Variant (tert-Butyl Doublet: 1390/1365 cm⁻¹) Decision->Boc Aliphatic Signatures

Workflow for differentiating Cbz- and Boc-protected azetidine intermediates via ATR-FTIR.

References

  • Source: rsc.
  • Source: nist.
  • Title: INFRARED SPECTROSCOPY - St.
  • Source: princeton.

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Safety & Regulatory Compliance

Safety

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate proper disposal procedures

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate: Comprehensive Disposal & Safety Protocol Executive Summary Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a highly specialized synthetic intermediate uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate: Comprehensive Disposal & Safety Protocol

Executive Summary

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a highly specialized synthetic intermediate utilized in advanced drug discovery and peptidomimetic research. Because it is a Research Use Only (RUO) compound, it lacks a fully characterized toxicological profile or standardized empirical LD50 data. Operating under the precautionary principle mandated by the OSHA Laboratory Standard[1], this compound must be treated as a highly hazardous, non-halogenated organic toxin. This guide provides the mechanistic rationale and self-validating operational protocols required for its safe handling, containment, and ultimate disposal.

Chemical Profiling & Mechanistic Risk Assessment

As a Senior Application Scientist, I emphasize that effective waste management begins with understanding the molecule's structural vulnerabilities. This compound features three critical moieties that dictate our disposal strategy:

  • The Azetidine Ring: This strained, four-membered nitrogen heterocycle is stabilized by the protecting group but remains susceptible to ring-opening under harsh conditions.

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group is highly acid-labile. Crucial Safety Note: Never dispose of this compound in acidic waste streams (e.g., piranha solution, concentrated HCl). Acid-catalyzed deprotection will release carbon dioxide (CO₂) gas and benzyl alcohol, which can rapidly over-pressurize and violently rupture sealed waste containers.

  • The Gamma-Lactam (Pyrrolidone) Moiety: Lactams resist standard microbial degradation in municipal wastewater treatment facilities. Flushing this compound down the drain poses a persistent aquatic toxicity risk, necessitating thermal destruction via high-temperature incineration.

Regulatory & Operational Thresholds

To ensure compliance and safety, all disposal operations must adhere to the following quantitative thresholds[2]:

ParameterQuantitative LimitRegulatory BasisOperational Action
SAA Volume Limit 55 Gallons (or 1 qt acutely toxic)EPA 40 CFR § 262.15Transfer to central storage within 3 consecutive days of exceeding limit.
Container Headspace ≥ 10% empty volumeStandard Safety PracticeLeave headspace to prevent over-pressurization from thermal expansion or trace gas evolution.
Fume Hood Face Velocity 80 - 120 fpmOSHA 29 CFR 1910.1450Verify airflow monitor before handling powders to prevent inhalation of aerosolized intermediate.
Incineration Temp. > 1,000°CEPA RCRA GuidelinesEnsures complete thermal destruction of nitrogen-rich heterocycles, preventing toxic NOₓ emissions.

Operational Workflow for Disposal

Every protocol in your laboratory must be a self-validating system to eliminate human error. Follow this step-by-step workflow for disposing of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate:

Step 1: Segregation & State Determination

  • Action: Determine if the waste is a pure solid powder or dissolved in a solvent (e.g., Dichloromethane, DMSO). Segregate strictly from strong acids and strong oxidizers.

  • Causality: Mixing with oxidizers can cause exothermic degradation of the organic framework; mixing with acids risks CO₂ off-gassing.

  • Validation Check: Before adding to a bulk waste carboy, extract a 1 mL aliquot of the existing waste and mix it with a micro-sample of your compound in a watch glass. Observe for 60 seconds for any bubbling (gas evolution) or heat generation before proceeding.

Step 2: Primary Containment

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass container.

  • Causality: Amber glass prevents UV-induced photo-degradation of the Cbz group, while HDPE provides broad chemical resistance against the organic solvents typically used to dissolve this compound.

  • Validation Check: Cap the container tightly and invert it 180 degrees over a secondary containment tray for 5 seconds. Visually confirm the absence of micro-leaks around the PTFE seal.

Step 3: Labeling & Documentation

  • Action: Affix a compliant hazardous waste tag specifying "Toxic Organic Intermediate" and the exact chemical name[2]. Do not use structural abbreviations.

  • Validation Check: A peer or Lab Manager must cross-check the label against the chemical inventory log before the container is moved to the Satellite Accumulation Area (SAA).

Step 4: Satellite Accumulation Area (SAA) Storage & Final Disposal

  • Action: Store the sealed container in a designated SAA with secondary containment (e.g., a spill tray) until picked up by Environmental Health and Safety (EHS) for high-temperature incineration[3].

Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required[2].

For Solid Spills (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize localized exhaust.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating a severe inhalation hazard. Lightly moisten the powder with water or a high-boiling inert solvent (like mineral oil) to bind the particles.

  • Collect: Use a plastic scoop (to prevent sparking if flammable solvents are nearby) to transfer the wetted mass into an HDPE hazardous waste container.

  • Validate: Wipe the area with a solvent-dampened cloth (e.g., Isopropanol), then use a UV lamp (if applicable, as Cbz groups often quench UV) to inspect the benchtop for residual particulate matter.

For Liquid Spills (Solution):

  • Contain: Surround the spill with universal absorbent pads or vermiculite to prevent it from reaching floor drains.

  • Absorb: Work from the outside edges toward the center to minimize the spill footprint.

  • Dispose: Treat all saturated absorbents as hazardous waste and process them through the workflow detailed above.

Disposal Decision Pathway

WasteDisposal Start Waste Generation: Benzyl 3-(2-oxopyrrolidin-1-yl) azetidine-1-carboxylate CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState Solid Solid Waste (Pure Powder) CheckState->Solid Liquid Liquid Waste (In Solvent) CheckState->Liquid SolidCont Seal in HDPE/Glass Container Solid->SolidCont CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Liquid->CheckHalogen Labeling Attach Hazardous Waste Label Specify: 'Toxic Organic' SolidCont->Labeling Halogenated Halogenated Waste (Red Tag) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste (Blue/Green Tag) CheckHalogen->NonHalogenated No Halogenated->Labeling NonHalogenated->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Pickup EHS Waste Pickup SAA->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Disposal decision matrix for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) , Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Hazardous Waste Generator Regulations (40 CFR Parts 261-269) , Environmental Protection Agency (EPA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council, National Academies Press. URL:[Link]

  • ACS Guide for Chemical Spill Response Planning in Laboratories , American Chemical Society (ACS). URL:[Link]

Sources

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